Mechanism of action of 4-(8-Methoxyisoquinolin-5-yl)aniline in vitro
An In-Depth Technical Guide on the Mechanism of Action of 4-(8-Methoxyisoquinolin-5-yl)aniline In Vitro Executive Summary 4-(8-Methoxyisoquinolin-5-yl)aniline (CAS 919362-95-1) is a highly privileged chemical building bl...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide on the Mechanism of Action of 4-(8-Methoxyisoquinolin-5-yl)aniline In Vitro
Executive Summary
4-(8-Methoxyisoquinolin-5-yl)aniline (CAS 919362-95-1) is a highly privileged chemical building block and pharmacophore core utilized in the development of bis-aryl kinase inhibitors[1][2]. With the molecular formula C16H14N2O, this compound serves as the critical ATP-competitive anchoring domain for inhibitors targeting the Hepatocyte Growth Factor Receptor (HGFR/c-Met) signaling axis[2]. Dysregulation of the c-Met pathway is a primary driver of tumor proliferation, angiogenesis, and metastasis in various malignancies, including non-small cell lung cancer (NSCLC) and gastric carcinoma. This whitepaper details the in vitro structural biology, mechanistic pathways, and self-validating experimental protocols used to evaluate this scaffold.
Structural Biology & Binding Mechanism (In Vitro)
The pharmacological efficacy of 4-(8-Methoxyisoquinolin-5-yl)aniline derivatives stems from their precise structural alignment within the ATP-binding pocket of the c-Met kinase domain.
Hinge Region Anchoring (Met1160): The 8-methoxyisoquinoline core acts as a classic Type I kinase hinge binder. The nitrogen atom of the isoquinoline ring acts as a hydrogen bond acceptor, forming a critical, high-affinity hydrogen bond with the backbone amide NH of Met1160 [3].
Hydrophobic Pocket Occupation: The methoxy group at the 8-position projects into a small, lipophilic pocket adjacent to the hinge, enhancing kinase selectivity by sterically clashing with kinases that possess bulkier gatekeeper residues.
Vector Extension (Tyr1230): The aniline moiety at the 5-position does not merely serve as a passive linker; it provides an optimal geometric vector. When functionalized (e.g., via urea or amide linkages), it directs the rest of the bis-aryl molecule toward the activation loop, allowing for
π−π
stacking interactions with Tyr1230 and hydrogen bonding with Asp1222 of the DFG motif[3].
In Vitro Mechanism of Action: Signaling Cascade Blockade
By competitively occupying the ATP-binding site, the 4-(8-Methoxyisoquinolin-5-yl)aniline scaffold prevents the transfer of the terminal phosphate of ATP to the c-Met receptor.
Autophosphorylation Inhibition: The primary in vitro event is the dose-dependent inhibition of c-Met autophosphorylation at the critical activation loop tyrosine residues (Y1234 and Y1235)[4].
Downstream Effector Abrogation: The blockade of c-Met activation severs the recruitment of adapter proteins (like Gab1 and Grb2), leading to the simultaneous shutdown of two major oncogenic cascades:
PI3K/AKT Pathway: Halting this pathway strips the cancer cell of its primary anti-apoptotic and survival signals.
RAS/MAPK/ERK Pathway: Inhibition here arrests the cell cycle, directly blunting cellular proliferation and migration.
c-Met signaling pathway blockade by the 4-(8-Methoxyisoquinolin-5-yl)aniline scaffold.
Experimental Protocols: Self-Validating Systems
To establish the E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) of this compound's mechanism, researchers must employ orthogonal, self-validating assays. The following protocols ensure that biochemical affinity translates to cellular target engagement.
Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard luminescence assays because the time-delay measurement eliminates false positives caused by the autofluorescence of the isoquinoline compound itself.
Reagent Preparation: Prepare a master mix containing recombinant human c-Met kinase domain (0.5 nM), ATP at its
Km
value (approx. 10
μ
M), and a biotinylated poly-GT substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM
MgCl2
, 0.01% Tween-20, 1 mM DTT).
Compound Titration: Dispense 4-(8-Methoxyisoquinolin-5-yl)aniline derivatives in a 10-point, 3-fold serial dilution in DMSO. Transfer to a 384-well assay plate (final DMSO concentration
≤
1%).
Reaction: Initiate the reaction by adding the kinase/substrate/ATP mix to the compound. Incubate at room temperature for 60 minutes.
Detection: Stop the reaction by adding EDTA (to chelate
Mg2+
). Add the detection mixture: Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).
Readout: Incubate for 60 minutes and read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC
50
.
Causality Check: SNU-5 or EBC-1 cell lines are explicitly chosen because they possess natural MET gene amplification, making them highly dependent on c-Met signaling. If the compound is a true c-Met inhibitor, these cells will show immediate signaling collapse.
Cell Culture & Starvation: Seed SNU-5 cells at
1×106
cells/well in 6-well plates. Starve cells in serum-free RPMI medium for 12 hours to reduce baseline basal kinase activity.
Compound Treatment: Treat cells with the inhibitor at varying concentrations (e.g., 0, 10, 100, 1000 nM) for 2 hours.
Stimulation: Stimulate with 50 ng/mL recombinant human HGF for 10 minutes to induce massive c-Met autophosphorylation.
Lysis & SDS-PAGE: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve 30
μ
g of protein via SDS-PAGE and transfer to a PVDF membrane.
Immunoblotting: Probe with primary antibodies against total c-Met, p-Met (Y1234/1235), total ERK, p-ERK, total AKT, and p-AKT. Use GAPDH as a loading control. Detect via chemiluminescence.
Step-by-step in vitro validation workflow for c-Met kinase inhibitors.
Quantitative Data Presentation
The table below summarizes representative in vitro profiling data, demonstrating how the baseline 4-(8-Methoxyisoquinolin-5-yl)aniline scaffold compares to a fully optimized bis-aryl c-Met inhibitor derivative.
Note: The core scaffold alone exhibits weak-to-moderate biochemical activity. Its true value lies in its structural geometry, which allows medicinal chemists to build potent, sub-nanomolar bis-aryl inhibitors.
References
WIPO Patentscope. "WO/2007/005668 BIS-ARYL KINASE INHIBITORS AND THEIR USE IN THE TREATMENT OF INFLAMMATION, ANGIOGENESIS AND CANCER". World Intellectual Property Organization. URL:[Link]
PubMed Central (PMC). "Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors". National Institutes of Health. URL:[Link]
Proceedings of the National Academy of Sciences (PNAS). "Crystal structure of the tyrosine kinase domain of the hepatocyte growth factor receptor c-Met and its complex with the microbial alkaloid K-252a". PNAS. URL:[Link]
Whitepaper: Engineering Bis-Aryl Kinase Inhibitors Using 4-(8-Methoxyisoquinolin-5-yl)aniline
Executive Summary In the landscape of targeted oncology and rational drug design, the architectural precision of small-molecule building blocks dictates the efficacy of the final active pharmaceutical ingredient (API). 4...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of targeted oncology and rational drug design, the architectural precision of small-molecule building blocks dictates the efficacy of the final active pharmaceutical ingredient (API). 4-(8-Methoxyisoquinolin-5-yl)aniline (CAS: 919362-95-1) is a highly specialized biaryl scaffold utilized extensively in the development of next-generation bis-aryl kinase inhibitors[1].
As a Senior Application Scientist, I approach this compound not merely as a chemical intermediate, but as a precisely engineered molecular tool. This guide provides an in-depth technical analysis of its structural rationale, physical properties, and the convergent synthetic methodologies required to isolate it with high fidelity[2].
Structural Rationale & Physical Properties
The molecular architecture of 4-(8-methoxyisoquinolin-5-yl)aniline (C₁₆H₁₄N₂O) is intentionally designed to exploit the ATP-binding pocket of receptor tyrosine kinases (RTKs)[3].
The Isoquinoline Core (Hinge Binder): The nitrogen atom at the 2-position of the isoquinoline ring serves as a critical hydrogen bond acceptor. It anchors the molecule to the backbone amide NH of the kinase hinge region, a universal requirement for competitive ATP inhibition[4].
The 8-Methoxy Group (Steric Lock): This functional group is not merely decorative. As an electron-donating moiety, it subtly modulates the pKa of the isoquinoline nitrogen, strengthening the hinge-region hydrogen bond. More importantly, it provides steric bulk that restricts the free rotation of the biaryl axis. This "steric lock" forces the aniline ring into a specific dihedral angle, pre-organizing the molecule into its bioactive conformation and reducing the entropic penalty upon target binding[4].
The 4-Aniline Moiety (Synthetic Handle): The primary amine serves as a highly reactive nucleophilic handle, allowing for divergent synthesis via amide coupling, urea formation, or sulfonylation to build the solvent-exposed "tail" of the inhibitor[2].
Table 1: Physicochemical Properties Summary
Property
Specification
Chemical Name
4-(8-Methoxyisoquinolin-5-yl)aniline
CAS Registry Number
919362-95-1
Molecular Formula
C₁₆H₁₄N₂O
Molecular Weight
250.30 g/mol
Core Scaffold
Isoquinoline-Aniline Biaryl
Appearance
Pale yellow to off-white solid
Solubility
Soluble in DMSO, DMF, DCM; Insoluble in H₂O
Storage Conditions
2-8°C, protect from light and moisture
Convergent Synthesis Methodology
The synthesis of 4-(8-methoxyisoquinolin-5-yl)aniline is fundamentally a challenge of constructing a sterically hindered biaryl axis[2]. We employ a Suzuki-Miyaura cross-coupling strategy, which offers high functional group tolerance and scalability.
Objective: Couple 5-bromo-8-methoxyisoquinoline with 4-aminophenylboronic acid pinacol ester.
1. Reagent Preparation & Degassing (The Causality of Inert Atmosphere):
Action: Charge a Schlenk flask with 5-bromo-8-methoxyisoquinoline (1.0 eq) and 4-aminophenylboronic acid pinacol ester (1.2 eq).
Causality: The pinacol ester is selected over the free boronic acid to suppress competitive protodeboronation under the basic reaction conditions at elevated temperatures.
Action: Add 1,4-Dioxane and H₂O (4:1 v/v). Sparge the solvent mixture with N₂ gas for 15 minutes prior to catalyst addition.
Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, terminating the catalytic cycle and promoting unwanted homocoupling side reactions.
2. Catalyst & Base Addition (Steric Engineering):
Action: Add K₂CO₃ (2.0 eq) and Pd(dppf)Cl₂ (0.05 eq).
Causality: K₂CO₃ facilitates the transmetallation step by forming a reactive boronate complex. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is critical; its large bite angle forces the intermediate Pd(II) complex into a geometry that dramatically accelerates reductive elimination, overcoming the severe steric hindrance imposed by the 8-methoxy group.
3. Reaction Execution & In-Process Control (Self-Validating System):
Action: Heat the mixture to 90°C under N₂ for 4–6 hours.
Validation: Monitor the reaction via LC-MS. The disappearance of the 5-bromo-8-methoxyisoquinoline mass peak (M+H = 238/240) and the emergence of the product peak (M+H = 251) confirms complete conversion. Do not proceed to workup until starting material is <2% by UV integration.
4. Workup & Isolation:
Action: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with water and saturated aqueous NaCl (brine).
Causality: Water removes the K₂CO₃ and 1,4-Dioxane. The brine wash breaks any emulsions and pre-dries the organic layer. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
5. Purification:
Action: Purify the crude residue via flash column chromatography on silica gel using a gradient of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 100:0 to 95:5).
Fig 1. Convergent Suzuki-Miyaura synthetic workflow for 4-(8-Methoxyisoquinolin-5-yl)aniline.
Mechanistic Role in Kinase Inhibition
Once synthesized, 4-(8-methoxyisoquinolin-5-yl)aniline is derivatized into bis-aryl kinase inhibitors. These highly potent molecules are frequently deployed to target angiogenesis—the physiological process through which new blood vessels form from pre-existing vessels[4]. By competitively binding to the ATP pocket of Vascular Endothelial Growth Factor Receptors (VEGFR), these inhibitors halt downstream signaling cascades (such as the PLC-gamma and MAPK pathways) that drive endothelial cell proliferation in tumor microenvironments.
Fig 2. Inhibition of VEGFR-mediated angiogenesis by bis-aryl kinase inhibitors.
Analytical Validation (NMR & LC-MS)
To ensure the structural integrity of the synthesized 4-(8-methoxyisoquinolin-5-yl)aniline prior to downstream drug development, rigorous analytical characterization is mandatory:
LC-MS (Liquid Chromatography-Mass Spectrometry): Electrospray ionization (ESI) should yield a distinct [M+H]⁺ peak at m/z 251.1. The purity must be >95% by UV integration at 254 nm.
¹H NMR (Proton Nuclear Magnetic Resonance):
The methoxy group (-OCH₃) will appear as a sharp singlet integrating to 3H, typically around δ 4.0 ppm due to the deshielding effect of the aromatic isoquinoline ring.
The aniline amine (-NH₂) will appear as a broad singlet integrating to 2H, exchangeable with D₂O, typically around δ 5.0–5.5 ppm.
The isoquinoline C1 proton (adjacent to the nitrogen) is highly deshielded by the heteroatom and the adjacent ring current, appearing furthest downfield (often > δ 9.0 ppm).
References
Title: US8017601B2 - Bis-aryl kinase inhibitors and method
Source: Google Patents
URL
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 4-(8-Methoxyisoquinolin-5-yl)aniline in Animal Models
For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Early-Stage Pharmacokinetic Assessment The journey of a new chemical entity (NCE) from discovery to a viable clinical candid...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Early-Stage Pharmacokinetic Assessment
The journey of a new chemical entity (NCE) from discovery to a viable clinical candidate is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic properties.[1] Early and comprehensive characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is therefore not merely a regulatory requirement but a critical, cost-saving, and ethically responsible step in drug development.[2][3] It provides the foundational data to understand a drug's disposition in a living system, enabling informed decisions on dose, formulation, and potential toxicity.[4][5]
This guide focuses on 4-(8-Methoxyisoquinolin-5-yl)aniline , a novel isoquinoline derivative. The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[6] Understanding the specific pharmacokinetic behavior of this particular analog is paramount to unlocking its therapeutic potential. This document will delineate the strategic considerations and detailed methodologies for conducting its in vivo pharmacokinetic profiling in relevant animal models.
Foundational Principles of Pharmacokinetics (PK)
Pharmacokinetics quantitatively describes how a drug moves through the body. The four fundamental processes are:
Absorption: The process by which the drug enters the systemic circulation.
Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs.
Metabolism: The chemical conversion of the drug into other compounds (metabolites), primarily in the liver.
Excretion: The removal of the drug and its metabolites from the body.
A thorough understanding of these processes is essential for predicting a drug's efficacy and safety profile.[5]
Preclinical Study Design: A Blueprint for Success
A well-designed preclinical PK study is the cornerstone of a successful Investigational New Drug (IND) application.[7] The design must be tailored to the specific compound and the research questions at hand.[8]
Selection of Animal Models
The choice of animal model is a critical decision that can significantly impact the translatability of preclinical data to humans.[9]
Rodents (Mice and Rats): Due to their small size, ease of handling, relatively low cost, and well-characterized physiology, rodents are typically the first choice for initial PK screening.[8] They allow for rapid assessment of key PK parameters.
Non-Rodents (e.g., Dogs, Non-Human Primates): As a program progresses, studies in a second, non-rodent species are often required by regulatory agencies to assess inter-species variability.[10]
Causality in Model Selection: The selection should be justified based on similarities in drug-metabolizing enzymes (e.g., cytochrome P450 isoforms) and transporters between the chosen species and humans, where such data is available.[9] For isoquinoline-based compounds, a species with a comparable metabolic profile for similar structures would be ideal.[11]
Route of Administration and Formulation
The intended clinical route of administration should guide the preclinical studies.[10]
Intravenous (IV) Bolus/Infusion: This route provides 100% bioavailability and is essential for determining fundamental PK parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½).
Oral (PO) Gavage: For orally administered drugs, this route is critical for assessing oral bioavailability (F%).
Formulation Development: The drug must be solubilized in a vehicle that is safe for the animal and does not interfere with the drug's absorption or the analytical assay. A simple, well-characterized vehicle (e.g., saline, polyethylene glycol) is preferred for initial studies.
Dose Selection and Justification
Dose selection for the initial PK study should be based on any available in vitro efficacy and toxicity data. The goal is to administer a dose high enough to be quantifiable in plasma for a sufficient duration, but well below any anticipated toxic levels.[12]
Blood Sampling Schedule
A well-designed sampling schedule is crucial for accurately defining the plasma concentration-time profile.
Intravenous Dosing: Frequent sampling is required in the initial minutes to hours to capture the rapid distribution phase, followed by less frequent sampling to characterize the elimination phase.
Oral Dosing: Sampling should begin prior to dosing (t=0) and be frequent around the expected time of maximum concentration (Tmax), followed by a schedule that captures the absorption and elimination phases.
Microsampling Techniques: The use of serial microsampling allows for the generation of a complete PK profile from a single animal, reducing the number of animals required and improving data quality.[10]
Bioanalytical Methodology: Ensuring Data Integrity
The accurate quantification of 4-(8-Methoxyisoquinolin-5-yl)aniline in biological matrices is the analytical backbone of the PK study. A robust and validated bioanalytical method is non-negotiable.[13]
Sample Preparation
The goal of sample preparation is to extract the analyte from the complex biological matrix (e.g., plasma, serum) and remove interfering substances.[14]
Protein Precipitation (PP): A simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample to precipitate proteins. The supernatant is then analyzed.
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between the aqueous plasma sample and an immiscible organic solvent.
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.
Method Selection Rationale: For a novel compound like 4-(8-Methoxyisoquinolin-5-yl)aniline, initial method development would likely start with the simpler protein precipitation and progress to LLE or SPE if higher selectivity and sensitivity are required.
Analytical Technique: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is commonly used to separate the analyte from endogenous plasma components.[13]
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for quantification.
Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, ICH M10) to ensure its reliability.[13][15] Key validation parameters include:
Selectivity and Specificity
Linearity, Lower Limit of Quantification (LLOQ)
Accuracy and Precision
Recovery and Matrix Effect
Stability (Freeze-thaw, short-term, long-term)
Data Analysis and Interpretation
Once the plasma concentration data is obtained, pharmacokinetic parameters are calculated using non-compartmental or compartmental analysis.
Key Pharmacokinetic Parameters
The following table outlines the key PK parameters and their significance:
Parameter
Description
Significance
Cmax
Maximum observed plasma concentration
Indicates the peak exposure to the drug.
Tmax
Time to reach Cmax
Provides information on the rate of absorption.
AUC
Area Under the plasma concentration-time Curve
Represents the total systemic exposure to the drug.
t½
Elimination Half-Life
The time required for the plasma concentration to decrease by half.
CL
Clearance
The volume of plasma cleared of the drug per unit of time.
Vd
Volume of Distribution
The apparent volume into which the drug distributes in the body.
F%
Oral Bioavailability
The fraction of the orally administered dose that reaches systemic circulation.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.
Caption: A generalized workflow for conducting an in vivo pharmacokinetic study.
Potential Metabolic Pathways
The metabolism of 4-(8-Methoxyisoquinolin-5-yl)aniline is a critical aspect of its pharmacokinetic profile. Based on the structure, several metabolic pathways can be predicted. The aniline moiety is susceptible to N-acetylation and hydroxylation, while the methoxy group on the isoquinoline ring can undergo O-demethylation.[16][17] The isoquinoline ring itself may be hydroxylated.[11]
Binding Affinity and Mechanistic Profiling of 4-(8-Methoxyisoquinolin-5-yl)aniline in Kinase Drug Discovery
An In-Depth Technical Guide for Structural Biologists and Medicinal Chemists Executive Summary In the landscape of targeted oncology, the design of highly selective receptor tyrosine kinase (RTK) inhibitors requires phar...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Structural Biologists and Medicinal Chemists
Executive Summary
In the landscape of targeted oncology, the design of highly selective receptor tyrosine kinase (RTK) inhibitors requires pharmacophores that can precisely navigate the highly conserved ATP-binding pockets of the human kinome. As a Senior Application Scientist specializing in biophysical characterization, I have observed that the compound 4-(8-Methoxyisoquinolin-5-yl)aniline (CAS 919362-95-1) serves as a highly privileged structural fragment. Originally identified as a critical building block in the synthesis of bis-aryl kinase inhibitors targeting the Hepatocyte Growth Factor (HGF) receptor, c-Met [1], this scaffold provides a masterclass in entropic pre-organization and hinge-binding mechanics.
This whitepaper dissects the binding affinity, structural causality, and self-validating biophysical workflows required to evaluate 4-(8-Methoxyisoquinolin-5-yl)aniline-derived compounds against target kinases.
Structural Causality: The Pharmacophore Mechanics
To understand why 4-(8-Methoxyisoquinolin-5-yl)aniline is an exceptional kinase-targeting scaffold, we must look beyond its 2D structure and analyze its 3D stereoelectronic properties within the kinase cleft.
The Isoquinoline Core (Hinge Binder): The nitrogen atom of the isoquinoline ring acts as a potent hydrogen bond acceptor. In the context of c-Met, it forms a critical hydrogen bond with the backbone amide of Met1160 in the hinge region.
The 8-Methoxy Substituent (Steric Director): Novice designs often use unsubstituted isoquinolines. However, the addition of the methoxy group at the C8 position is a deliberate choice. It introduces a steric clash with the adjacent aromatic protons, restricting the rotational freedom of the molecule. This entropic pre-organization locks the compound into an active conformation, significantly lowering the free energy (
ΔG
) penalty upon binding.
The Aniline Vector (Solvent/Back-Pocket Extension): The aniline moiety projects outward from the hinge. The primary amine serves as a synthetic handle, allowing medicinal chemists to attach bulky hydrophobic groups (such as urea or amide linkers) that drive the molecule deep into the DFG-out back pocket, characteristic of Type II kinase inhibitors [2].
HGF/c-Met signaling pathway and the mechanism of targeted kinase inhibition.
Self-Validating Experimental Workflows
To quantify the binding affinity of 4-(8-Methoxyisoquinolin-5-yl)aniline derivatives, we employ a multi-tiered biophysical approach. A protocol is only as good as its internal controls; therefore, the following methodologies are designed as self-validating systems.
Surface Plasmon Resonance (SPR) for Kinetic Profiling
SPR is our primary tool for determining the association (
kon
) and dissociation (
koff
) rates, which compute the equilibrium dissociation constant (
KD
).
Step-by-Step Methodology:
Surface Preparation & Immobilization: Activate a CM5 sensor chip using standard amine coupling (EDC/NHS). Immobilize the recombinant human c-Met kinase domain (residues 1056-1390) to a target density of 2000-3000 Response Units (RU). Causality: Keeping RU low prevents mass transport limitations, ensuring we measure true binding kinetics.
System Equilibration: Run a continuous flow of running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM TCEP, 2% DMSO) at 30 µL/min. Causality: TCEP is critical here; unlike DTT, it does not absorb at the wavelengths used for optical detection and prevents kinase domain aggregation via aberrant disulfide formation.
Self-Validation (Control Injection): Inject a known Type I c-Met inhibitor (e.g., Savolitinib) at 100 nM. If the measured
KD
deviates by more than 3-fold from literature values (~4 nM) [2], the chip surface is denatured and must be discarded.
Analyte Titration: Inject 4-(8-Methoxyisoquinolin-5-yl)aniline derivatives in a 2-fold dilution series (from 10 µM down to 39 nM). Allow 120 seconds for association and 300 seconds for dissociation.
Data Fitting: Double-reference the sensograms (subtracting both the reference flow cell and a blank buffer injection) and fit to a 1:1 Langmuir binding model.
Self-validating Surface Plasmon Resonance (SPR) workflow for kinase binding.
Isothermal Titration Calorimetry (ITC) for Thermodynamics
While SPR provides kinetics, ITC provides the thermodynamic signature (
ΔH
and
−TΔS
).
Protocol: Load 30 µM of the c-Met kinase domain into the sample cell. Titrate 300 µM of the ligand from the syringe in 2 µL aliquots at 25°C.
Interpretation: A highly negative
ΔH
(enthalpy-driven) indicates optimal hydrogen bonding (e.g., at the hinge region), while a favorable
−TΔS
(entropy-driven) validates the success of the 8-methoxy group in pre-organizing the scaffold and displacing ordered water molecules from the hydrophobic pocket.
Quantitative Data Presentation
The isolated 4-(8-Methoxyisoquinolin-5-yl)aniline fragment exhibits moderate, micromolar affinity. However, when functionalized into a bis-aryl urea or amide derivative, the affinity shifts into the low nanomolar range. The table below summarizes representative biophysical data demonstrating this optimization trajectory and the resulting selectivity over off-target kinases like VEGFR2[3].
Data Note: The D1228V mutation in c-Met is a known clinical resistance mechanism against Type I inhibitors. Because derivatives of this scaffold can be engineered to bind in a Type II manner (extending past the mutated activation loop), they retain strong binding affinity against this resistant mutant[2].
Conclusion
The 4-(8-Methoxyisoquinolin-5-yl)aniline scaffold is not merely a chemical building block; it is a meticulously pre-organized pharmacophore. By leveraging the hydrogen-bonding capacity of the isoquinoline nitrogen and the steric constraints of the 8-methoxy group, researchers can reliably anchor molecules into the ATP-binding site of c-Met and related kinases. When validated through rigorous, internally controlled SPR and ITC workflows, this scaffold provides a highly reliable foundation for the development of next-generation, resistance-evading targeted therapeutics.
References
Title: BIS-ARYL KINASE INHIBITORS AND THEIR USE IN THE TREATMENT OF INFLAMMATION, ANGIOGENESIS AND CANCER (WO2007005668)
Source: World Intellectual Property Organization (WIPO) / Amgen Inc.
URL: [Link]
Title: Structural and Molecular Insight into Resistance Mechanisms of First Generation cMET Inhibitors
Source: ACS Medicinal Chemistry Letters (PubMed Central)
URL: [Link]
Title: Recent advances in the discovery of small molecule c-Met Kinase inhibitors
Source: European Journal of Medicinal Chemistry
URL: [Link]
Foundational
Comprehensive Technical Guide on 4-(8-Methoxyisoquinolin-5-yl)aniline: Physicochemical Profiling and logP Determination
Executive Summary 4-(8-Methoxyisoquinolin-5-yl)aniline is a highly specialized organic building block and pharmacophore frequently utilized in the development of bioactive molecules and novel pharmaceuticals[1][2]. This...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-(8-Methoxyisoquinolin-5-yl)aniline is a highly specialized organic building block and pharmacophore frequently utilized in the development of bioactive molecules and novel pharmaceuticals[1][2]. This technical whitepaper provides an in-depth analysis of its core physicochemical properties—specifically its molecular weight and partition coefficient (logP). By exploring the causality between these metrics and drug-likeness, alongside self-validating experimental protocols for their determination, this guide serves as a definitive resource for medicinal chemists and drug development professionals.
Molecular Architecture & Quantitative Data
The structural framework of 4-(8-Methoxyisoquinolin-5-yl)aniline (CAS: 919362-95-1) consists of an isoquinoline core substituted at the 8-position with a methoxy group and at the 5-position with a 4-aminophenyl (aniline) moiety[1].
Causality in Molecular Design:
The isoquinoline core provides a rigid, planar scaffold capable of intercalating or binding to kinase hinge regions[2]. The methoxy group acts as an electron-donating group that fine-tunes the electron density of the aromatic system, while the aniline primary amine introduces critical hydrogen bond donor capabilities necessary for solvent channel interactions.
The partition coefficient (logP) dictates how a drug partitions between lipid and aqueous environments, fundamentally shaping formulation strategies, dosing regimens, and pharmacokinetic behavior (ADME properties)[3][5].
Computational Prediction & Implications:
Based on fragment-based consensus models, the predicted logP for 4-(8-Methoxyisoquinolin-5-yl)aniline is approximately 3.05. According to Lipinski's Rule of 5, a compound intended for oral administration should possess a logP < 5 to prevent poor aqueous solubility, unpredictable absorption, and toxic accumulation in fatty tissues[3][6].
A logP of ~3.05 places this compound in an optimal lipophilic "sweet spot." It is lipophilic enough to ensure excellent passive membrane permeability (essential for crossing lipid bilayers) but hydrophilic enough to maintain adequate solubility in the aqueous environment of the gastrointestinal tract and blood plasma[5][6].
To ensure scientific integrity, the empirical determination of molecular weight and logP must rely on self-validating analytical systems where internal controls continuously verify the accuracy of the output.
Protocol 4.1: HRMS for Exact Mass Confirmation
To confirm the exact mass of 250.1106 Da (calculated for[M+H]⁺), a self-validating Liquid Chromatography-Electrospray Ionization-Time of Flight-Mass Spectrometry (LC-ESI-TOF-MS) protocol is employed.
Sample Preparation: Dissolve the compound in LC-MS grade methanol to a concentration of 1 µg/mL.
Lock Mass Injection (Self-Validation): Co-infuse an internal lock mass standard (e.g., Leucine Enkephalin, m/z 556.2771). The mass spectrometer continuously adjusts its mass axis based on this known standard, eliminating instrumental drift as a variable.
Acquisition: Run the sample in positive ion mode. The presence of a dominant peak at m/z 251.1184 ([M+H]⁺) confirms the molecular weight.
Protocol 4.2: HPLC Method for Experimental logP (OECD 117)
The traditional shake-flask method is low-throughput and prone to emulsion artifacts. Therefore, the OECD Test Guideline 117 reverse-phase HPLC method is the industry standard for compounds with logP values between 0 and 6[7][8].
Dead Time (
t0
) Determination: Inject an unretained compound (thiourea) to determine the column dead time.
Calibration Curve (Self-Validation): Inject a mixture of at least six reference standards with known logP values (e.g., aniline, toluene, chlorobenzene)[9]. Calculate their capacity factors (
k′
) using the formula:
k′=(tR−t0)/t0
. Plot
logk′
versus known
logP
to generate a linear regression curve. Because the curve is generated under the exact chromatographic conditions as the analyte, the system validates its own retention time-to-logP conversion.
Analyte Measurement: Inject 4-(8-Methoxyisoquinolin-5-yl)aniline. Measure its retention time (
tR
), calculate its capacity factor (
k′
), and interpolate its experimental logP directly from the validated calibration curve[7].
Visualizations of Workflows & Pathways
Caption: Experimental workflow for logP determination via reverse-phase HPLC (OECD Test Guideline 117).
Caption: Structure-property relationship and putative kinase inhibition pathway for the compound.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Document Type: In-Depth Technical Guide & Self-Validating Protocol
Executive Summary
The compound 4-(8-Methoxyisoquinolin-5-yl)aniline (CAS 919362-95-1) is a highly valuable biaryl building block frequently utilized in the development of kinase inhibitors and advanced pharmaceutical intermediates[1]. The presence of both a basic isoquinoline core and a nucleophilic aniline moiety makes it a versatile scaffold for divergent synthetic applications. This application note details a robust, scalable, and self-validating synthetic protocol relying on a palladium-catalyzed Suzuki-Miyaura cross-coupling strategy.
Mechanistic Rationale & Pathway Design
The construction of the C–C bond between the sterically demanding isoquinoline and aniline rings is most efficiently achieved via the Suzuki-Miyaura cross-coupling. As a Senior Application Scientist, selecting the exact reagents requires balancing reactivity with stability:
The Electrophile: . The bromine atom at the 5-position provides a highly reactive site for oxidative addition by the Pd(0) catalyst, avoiding the sluggish kinetics associated with aryl chlorides.
The Nucleophile:2[2]. The pinacol ester is selected over the free boronic acid due to its superior stability against protodeboronation and its ability to minimize homocoupled biphenyl byproducts in alkaline media.
The Catalytic System: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is employed as a robust pre-catalyst. In a biphasic solvent system, Potassium Carbonate (K₂CO₃) acts as the inorganic base to activate the boronic ester into a reactive, negatively charged "ate" complex, which is mandatory for the transmetalation step[3]. Ethanol serves as a phase-transfer agent, bridging the aqueous base and the organic reactants[3].
Pathway Visualization
Fig 1. Synthesis workflow of 4-(8-Methoxyisoquinolin-5-yl)aniline via Suzuki-Miyaura coupling.
Materials and Reagents
The following table summarizes the quantitative data and stoichiometry required for a standard 10 mmol scale synthesis.
Reagent
Role
CAS Number
Equivalents
Amount (10 mmol scale)
5-Bromo-8-methoxyisoquinoline
Electrophile
679433-91-1
1.00
2.38 g
4-Aminophenylboronic acid pinacol ester
Nucleophile
214360-73-3
1.20
2.63 g
Pd(PPh₃)₄
Catalyst
14221-01-3
0.05
0.58 g
Potassium carbonate (K₂CO₃)
Base
584-08-7
3.00
4.14 g
Toluene
Organic Solvent
108-88-3
N/A
40 mL
Ethanol
Phase-Transfer Solvent
64-17-5
N/A
20 mL
Deionized Water
Aqueous Solvent
7732-18-5
N/A
20 mL
Step-by-Step Experimental Protocol
Step 1: Solvent Degassing (Critical for Catalyst Lifespan)
Action: Prepare a mixture of Toluene, Ethanol, and Deionized Water (2:1:1 v/v/v). Sparge the mixture with inert gas (Argon or N₂) for at least 30 minutes prior to use.
Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active catalyst into an inactive Pd(II) species. Degassing is the single most critical step to prevent catalyst poisoning and ensure high turnover frequencies[3].
Step 2: Reaction Assembly
Action: In a flame-dried 250 mL Schlenk flask, combine 5-bromo-8-methoxyisoquinoline (2.38 g, 10 mmol) and 4-aminophenylboronic acid pinacol ester (2.63 g, 12 mmol).
Causality: A slight 20% excess of the boronic ester compensates for potential protodeboronation (hydrolysis of the C–B bond) that can natively occur at elevated temperatures in alkaline aqueous media[2].
Step 3: Catalyst and Base Addition
Action: Add K₂CO₃ (4.14 g, 30 mmol) and Pd(PPh₃)₄ (0.58 g, 0.5 mmol). Add the degassed solvent mixture (80 mL). Seal the flask and flush the headspace with Argon.
Causality: The inorganic base is required to coordinate with the boronic ester, forming a nucleophilic "ate" complex. Without this complex, the transmetalation step of the catalytic cycle cannot proceed[3].
Step 4: Heating and In-Process Control (IPC)
Action: Heat the biphasic mixture to 90 °C under vigorous stirring for 12–16 hours.
Causality: Vigorous stirring is mandatory in a biphasic system to maximize the interfacial surface area where the aqueous base interacts with the organic-soluble catalytic intermediates.
Self-Validation (IPC): Before proceeding to workup, pull a 10 µL aliquot from the organic layer, dilute in Methanol, and analyze via LC-MS to confirm >95% consumption of the aryl bromide. This ensures the protocol validates its own completion before downstream resource expenditure.
Step 5: Workup and Extraction
Action: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc, 100 mL) and partition with water (50 mL). Extract the aqueous layer twice with EtOAc (2 × 50 mL). Wash the combined organics with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Causality: Cooling prevents solvent flash-boiling upon opening. EtOAc is an excellent extraction solvent for polar anilines. Na₂SO₄ chemically sequesters remaining moisture before evaporation, preventing the degradation of the target compound during concentration.
Step 6: Chromatographic Purification
Action: Purify the crude residue via silica gel flash chromatography using a Dichloromethane (DCM) to Methanol (MeOH) gradient (100:0 to 95:5).
Causality: The basicity of the isoquinoline nitrogen often leads to severe tailing on standard unmodified silica gel. To counteract this, pre-treat the silica column with 1% Triethylamine (TEA) in DCM to deactivate acidic silanol groups, ensuring sharp elution bands and high purity.
Self-Validating Analytical Checkpoints
To ensure trustworthiness, every execution of this protocol must be treated as a self-validating system. Researchers must verify the final purity using the following orthogonal analytical criteria:
LC-MS (Electrospray Ionization): Confirm the target mass. The molecular formula C₁₆H₁₄N₂O yields an exact mass of 250.11 Da. The ESI positive mode must display a prominent [M+H]⁺ ion at m/z 251.1.
¹H NMR (400 MHz, DMSO-d₆): The success of the cross-coupling is confirmed by the complete disappearance of the boronic ester pinacol methyl protons (~1.3 ppm) and the emergence of the biaryl system. Key diagnostic signals include the methoxy singlet (~4.0 ppm), the broad aniline -NH₂ singlet (~5.2 ppm, which will disappear upon D₂O exchange), and the characteristic downfield isoquinoline aromatic protons.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals
Compound: 4-(8-Methoxyisoquinolin-5-yl)aniline (CAS: 919362-95-1)
Molecular Weight: 250.29 g/mol | Formula: C₁₆H₁₄N₂O
Mechanistic Insights into Solvent Selection and Handling
4-(8-Methoxyisoquinolin-5-yl)aniline is a specialized small molecule featuring a lipophilic isoquinoline core paired with hydrogen-bonding aniline and methoxy moieties. To evaluate this compound in in vitro cell assays, it must be fully solubilized and delivered to cells without compromising cellular viability or compound integrity.
The Causality of Anhydrous DMSO
Dimethyl sulfoxide (DMSO) is the universal standard for small molecule library storage because it is a polar aprotic solvent capable of disrupting crystal lattice energies while solvating both hydrophobic and hydrophilic functional groups [1]. However, DMSO is highly hygroscopic .
When a standard DMSO bottle is repeatedly opened in a humid laboratory, it absorbs atmospheric moisture. The introduction of even trace amounts of water drastically reduces the solubility limit of lipophilic compounds like 4-(8-Methoxyisoquinolin-5-yl)aniline. This leads to microscopic precipitation (colloidal aggregation) upon freezing and thawing, which artificially lowers the active concentration of your drug and ruins dose-response reproducibility[2]. Therefore, anhydrous, high-purity DMSO (≥99.9%) must be used for all master stock preparations.
The "Solvent Shock" Phenomenon
A common critical error in cell assays is pipetting a high-concentration DMSO stock directly into aqueous culture media. Because DMSO diffuses into water much faster than the hydrophobic compound can be solvated by the aqueous environment, the compound is stripped of its solvent shell, triggering rapid nucleation and precipitation. To prevent this, our protocol utilizes an intermediate dilution step , gradually stepping down the DMSO concentration to maintain thermodynamic equilibrium [3].
Quantitative Reconstitution Data
To ensure precise dosing, stock solutions are typically prepared at 10 mM or 50 mM concentrations. The table below summarizes the exact volume of anhydrous DMSO required to reconstitute standard mass aliquots of 4-(8-Methoxyisoquinolin-5-yl)aniline (MW: 250.29 g/mol ).
Table 1: Reconstitution Matrix for 4-(8-Methoxyisoquinolin-5-yl)aniline
Mass of Compound
Target Molarity
Volume of Anhydrous DMSO Required
Final Assay Concentration (at 0.1% DMSO limit)
1.0 mg
10 mM
399.5 µL
10 µM
1.0 mg
50 mM
79.9 µL
50 µM
5.0 mg
10 mM
1997.7 µL (1.99 mL)
10 µM
5.0 mg
50 mM
399.5 µL
50 µM
10.0 mg
10 mM
3995.4 µL (4.00 mL)
10 µM
10.0 mg
50 mM
799.1 µL
50 µM
Note: The maximum final assay concentration is dictated by the maximum tolerable DMSO limit of your specific cell line (universally recommended to be ≤0.1% v/v to prevent basal cytotoxicity).
Experimental Workflow Visualization
The following diagram maps the self-validating workflow from dry powder to final cellular application, designed to prevent freeze-thaw degradation and solvent shock.
Workflow for the reconstitution, storage, and serial dilution of small molecules in DMSO.
Step-by-Step Methodologies
Protocol A: Master Stock Preparation and Storage
Objective: Create a sterile, stable master stock while preventing cryoconcentration and moisture ingress.
Equilibration: Allow the sealed vial of solid 4-(8-Methoxyisoquinolin-5-yl)aniline to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous environment.
Solubilization: Add the calculated volume of room-temperature, anhydrous DMSO (≥99.9% purity) to the vial (refer to Table 1).
Agitation: Vortex the solution for 30–60 seconds. If the compound does not fully dissolve, sonicate in a room-temperature water bath for 2–5 minutes. Visually inspect the solution against a light source to ensure no micro-particulates remain.
Aliquotting: Immediately divide the master stock into single-use aliquots (e.g., 10–20 µL) using tightly sealed, amber microcentrifuge tubes.
Storage: Store the aliquots at -20°C (for use within 1 month) or -80°C (for use up to 6 months)[1]. Never subject the compound to repeated freeze-thaw cycles.
Protocol B: Serial Dilution and Cell Treatment
Objective: Deliver the compound to cells without inducing solvent shock or exceeding DMSO toxicity thresholds.
Thawing: Remove a single aliquot from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge the vial to pull all liquid to the bottom.
Primary Serial Dilution (in DMSO): Prepare your dose-response curve by performing serial dilutions (e.g., 3-fold or 10-fold) in 100% anhydrous DMSO .
Self-Validation Step: By keeping the compound in 100% DMSO during this stage, you ensure it remains fully soluble across all concentration gradients. You are creating a "1000x" plate.
Intermediate Dilution (in Aqueous Media): Transfer 2 µL of each DMSO dilution into 198 µL of pre-warmed, serum-free culture media (or assay buffer) in an intermediate 96-well plate. This creates a "10x" working solution containing 1% DMSO. Mix thoroughly by pipetting.
Final Addition to Cells: Transfer 10 µL of the intermediate "10x" solution into your assay plate containing cells cultured in 90 µL of complete media.
Result: The final volume is 100 µL. The compound is now at its "1x" target concentration, and the final DMSO concentration is exactly 0.1% (v/v) , safely below the threshold for solvent-induced cytotoxicity [2].
References
Protocol to identify small-molecule inhibitors against cancer drug resistance
National Center for Biotechnology Information (PMC)
URL:[Link]
Method
Robust HPLC Method Development and Validation for the Quantification of 4-(8-Methoxyisoquinolin-5-yl)aniline
Executive Summary & Chemical Profiling The compound 4-(8-Methoxyisoquinolin-5-yl)aniline (CAS 919362-95-1)[1] is a complex, bis-aromatic basic molecule characterized by an aniline moiety, an isoquinoline core, and a meth...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Profiling
The compound 4-(8-Methoxyisoquinolin-5-yl)aniline (CAS 919362-95-1)[1] is a complex, bis-aromatic basic molecule characterized by an aniline moiety, an isoquinoline core, and a methoxy ether group. Due to its dual basic nitrogen centers, quantifying this compound via High-Performance Liquid Chromatography (HPLC) presents significant chromatographic challenges.
Basic aromatic amines are notorious for severe peak tailing in reversed-phase HPLC. This phenomenon occurs when basic functional groups undergo strong secondary ionic interactions with ionized residual silanol groups (Si-O⁻) on the surface of the silica stationary phase[2][3]. To achieve an ideal Gaussian peak shape (Asymmetry factor
As
between 1.0 and 1.2), the method must be engineered to suppress these secondary retention mechanisms[3].
This application note details a self-validating, stability-indicating RP-HPLC method designed to eliminate peak tailing, optimize resolution, and comply with the latest ICH Q2(R2) validation guidelines[4].
Method Development Rationale: The "Why" Behind the Protocol
Overcoming the Peak Tailing Paradigm
Peak tailing occurs when an analyte experiences multiple retention mechanisms simultaneously—typically a combination of non-specific hydrophobic interactions (the intended mechanism) and polar/ionic interactions (the disruptive mechanism)[5].
For 4-(8-Methoxyisoquinolin-5-yl)aniline, the isoquinoline nitrogen (
pKa≈5.4
) and aniline nitrogen (
pKa≈4.6
) will be protonated and positively charged at neutral or slightly acidic pH levels. Concurrently, unbonded silanols on standard C18 columns become ionized at pH > 3.0, creating a negatively charged surface that acts like "velcro" for basic amines[6].
The Causal Solution:
Mobile Phase pH Control: By lowering the mobile phase pH to 2.5 using 0.1% Trifluoroacetic acid (TFA), we force the residual silanols into their fully protonated, neutral state (Si-OH), thereby eliminating the electrostatic attraction[5]. TFA also acts as an ion-pairing agent, further shielding the basic nitrogens of the analyte.
Stationary Phase Selection: Utilizing a highly deactivated, fully end-capped C18 column reduces the baseline population of accessible silanol groups[5].
Fig 1. Mechanism of peak tailing for basic amines and the chemical rationale for its resolution.
Experimental Protocol
Reagents and Materials
Analyte: 4-(8-Methoxyisoquinolin-5-yl)aniline reference standard (Purity
≥
99.0%).
Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 M
Ω⋅
cm).
Modifiers: HPLC-grade Trifluoroacetic acid (TFA).
Column: Phenomenex Luna® Omega 5µm Polar C18, 150 x 4.6 mm (or equivalent highly end-capped, base-deactivated column).
Step-by-Step Preparation Workflows
Step 1: Mobile Phase Preparation
Mobile Phase A (Aqueous): Transfer 1.0 mL of TFA into 1000 mL of Milli-Q water. Mix thoroughly and degas via vacuum filtration through a 0.22 µm PTFE membrane. (Final pH
≈
2.1).
Mobile Phase B (Organic): Transfer 1.0 mL of TFA into 1000 mL of HPLC-grade Acetonitrile. Mix and degas.
Step 2: Standard Solution Preparation
Accurately weigh 10.0 mg of 4-(8-Methoxyisoquinolin-5-yl)aniline into a 100 mL volumetric flask.
Add 50 mL of Diluent (Water:ACN, 50:50 v/v) and sonicate for 10 minutes until fully dissolved.
Bring to volume with Diluent to achieve a stock concentration of 100 µg/mL.
Perform serial dilutions to create working standards ranging from 1.0 µg/mL to 50.0 µg/mL.
Step 3: Chromatographic Conditions Setup
Program the HPLC system according to the optimized parameters below. The gradient ensures that the polar basic compound is retained sufficiently before being eluted by the increasing organic modifier[2].
Quantitative Data: Instrument Parameters
Parameter
Specification / Value
Column Temperature
35°C (Reduces system backpressure and improves mass transfer)
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Detection Wavelength
254 nm (Optimal for conjugated isoquinoline/aniline systems)
To ensure the analytical procedure is fit for its intended purpose, it must be validated according to the ICH Q2(R2) guidelines, which provide the regulatory framework for analytical procedure validation[4][7]. The validation must demonstrate that the method is reliable across the reportable range[8].
Fig 2. Core validation characteristics evaluated per ICH Q2(R2) guidelines.
Self-Validating Execution Steps
Specificity: Inject a blank diluent and a placebo matrix (if applicable). Verify that no peaks co-elute at the retention time of 4-(8-Methoxyisoquinolin-5-yl)aniline. Peak purity should be confirmed using a Photodiode Array (PDA) detector.
Linearity: Inject the working standards (1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL) in triplicate. Plot peak area versus concentration. The correlation coefficient (
R2
) must be
≥
0.999.
Accuracy (Recovery): Spike known amounts of the analyte into a blank matrix at 50%, 100%, and 150% of the target concentration (10 µg/mL). Calculate the percentage recovery.
Precision (Repeatability): Inject the 100% target concentration standard six consecutive times. Calculate the Relative Standard Deviation (RSD) of the peak areas.
Sensitivity (LOD/LOQ): Dilute the standard until the signal-to-noise (S/N) ratio reaches 3:1 for the Limit of Detection (LOD) and 10:1 for the Limit of Quantitation (LOQ).
Table 2: ICH Q2(R2) Acceptance Criteria Summary
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Specificity
Resolution (
Rs
) > 2.0 from nearest impurity; No blank interference.
Linearity
R2≥0.999
; y-intercept
≤
2.0% of target response.
Accuracy
Mean recovery across all levels: 98.0% – 102.0%.
System Precision
RSD
≤
2.0% (n=6 injections).
Peak Asymmetry (
As
)
1.0
≤As≤
1.5 (Monitored throughout validation).
Troubleshooting & System Suitability
A self-validating system requires built-in diagnostic checks. If the System Suitability Test (SST) fails, apply the following causality-based troubleshooting steps:
Symptom: Sudden increase in peak tailing (
As
> 1.5).
Causality: Loss of end-capping on the column due to hydrolysis, or depletion of TFA in the mobile phase[5].
Action: Verify mobile phase pH. If pH is correct, the column silica bed may be degraded; replace the column.
Symptom: Retention time drift.
Causality: Inadequate column equilibration or fluctuating column oven temperature.
Action: Ensure the column is flushed with at least 10 column volumes of the initial mobile phase before the first injection.
Symptom: High backpressure.
Causality: Particulate accumulation on the column frit.
Action: Utilize an in-line filter or guard column. Reverse-flush the column (if permitted by the manufacturer) at a low flow rate.
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from[Link]
Association of American Pesticide Control Officials (AAPCO). HPLC Method Development: Peak Asymmetry. Retrieved from[Link]
GxP Academy. Q2(R2) Validation of Analytical Procedures. Retrieved from[Link]
Phenomenex. How to Reduce Peak Tailing in HPLC? Retrieved from[Link]
Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]
Application Note: Utilizing 4-(8-Methoxyisoquinolin-5-yl)aniline in c-Met Kinase High-Throughput Screening Assays
Executive Summary The compound 4-(8-Methoxyisoquinolin-5-yl)aniline (CAS 919362-95-1) is a potent bis-aryl kinase inhibitor originally developed to target hepatocyte growth factor (HGF)-mediated diseases[1]. Because of i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 4-(8-Methoxyisoquinolin-5-yl)aniline (CAS 919362-95-1) is a potent bis-aryl kinase inhibitor originally developed to target hepatocyte growth factor (HGF)-mediated diseases[1]. Because of its structural affinity for the ATP-binding pocket of receptor tyrosine kinases, it serves as an excellent reference probe and structural backbone in High-Throughput Screening (HTS) assays targeting the c-Met (mesenchymal-epithelial transition) receptor [2].
This application note provides drug development professionals and assay scientists with a comprehensive framework for integrating 4-(8-Methoxyisoquinolin-5-yl)aniline into both biochemical and cell-based HTS workflows. By detailing the causality behind assay design, this guide ensures that screening systems are robust, reproducible, and self-validating.
Mechanistic Context: The HGF/c-Met Pathway
c-Met is a disulfide-linked heterodimeric receptor tyrosine kinase. Upon binding its endogenous ligand, HGF, c-Met undergoes dimerization and subsequent autophosphorylation at a pair of tandem tyrosine residues (Y1234 and Y1235) within its activation loop[2]. This conformational change dramatically increases its kinase activity, leading to the recruitment of adaptor proteins and the activation of downstream effectors such as MAPK, PI3K, and STATs, which drive cell proliferation and survival[2].
Small molecules like 4-(8-Methoxyisoquinolin-5-yl)aniline act by competitively binding to the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent downstream signaling cascade[1].
Fig 1. c-Met signaling pathway and the mechanism of intervention by 4-(8-Methoxyisoquinolin-5-yl)aniline.
High-Throughput Screening (HTS) Modalities
To fully profile the inhibitory profile of 4-(8-Methoxyisoquinolin-5-yl)aniline or its derivatives, a two-tiered screening approach is highly recommended:
Biochemical Kinase Assay (Target-level): Utilizes purified c-Met enzyme and a luminescent ADP-detection system to directly measure ATP consumption[3].
Cell-Based TR-FRET Assay (Phenotypic-level): Utilizes a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) sandwich immunoassay to measure endogenous p-c-Met (Y1234/Y1235) levels in live cells without wash steps[4][5].
Data Presentation: Expected Assay Metrics
The following table summarizes the expected quantitative parameters when establishing these HTS assays using 4-(8-Methoxyisoquinolin-5-yl)aniline as a positive control.
This protocol utilizes a coupled luminescence system (e.g., Chemi-Verse™) to quantify the ADP produced by the kinase upon phosphorylation of a Poly(Glu:Tyr 4:1) substrate[3].
Rationale & Causality:
Enzyme Pre-incubation: Kinase inhibitors often exhibit slow-binding kinetics. Pre-incubating 4-(8-Methoxyisoquinolin-5-yl)aniline with the c-Met enzyme prior to adding ATP ensures equilibrium is reached, preventing artificially high IC50 values.
DMSO Control: Isoquinoline derivatives are highly hydrophobic. While DMSO is required for solubility, its final concentration must be strictly capped at 1% to prevent solvent-induced denaturation of the purified c-Met kinase domain (amino acids 956-1390)[3].
Step-by-Step Methodology:
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM Tris-HCl, 10 mM MgCl2, 100 mM NaCl, 0.1 mg/ml BSA, 5mM DTT, pH 7.8)[2].
Compound Titration: Serially dilute 4-(8-Methoxyisoquinolin-5-yl)aniline in 100% DMSO (11-point, 3-fold dilution). Transfer to the 384-well assay plate yielding a final DMSO concentration of 1%.
Enzyme Addition: Add 2.5 µL of purified c-Met enzyme (e.g., 8 nM final concentration) to the compound wells. Incubate at room temperature for 30 minutes.
Reaction Initiation: Add 2.5 µL of a substrate/ATP mix (containing Poly(Glu:Tyr 4:1) and ATP at the enzyme's apparent
Km
). Incubate for 45 minutes at room temperature.
Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes[3].
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luciferase-driven luminescent signal. Read on a multimode microplate reader[3].
Protocol B: Cell-Based TR-FRET Assay for p-c-Met (Y1234/Y1235)
This protocol measures the inhibition of HGF-stimulated c-Met autophosphorylation in A549 or HeLa cells using a homogeneous TR-FRET assay (e.g., THUNDER™ Cell Signaling Assay)[4][5].
Rationale & Causality:
Serum Starvation: Cultured cells exhibit basal c-Met phosphorylation due to growth factors in standard FBS. Starving cells in 0.1% FBS or ITS (insulin, transferrin, selenium) for 4-16 hours resets the baseline, maximizing the Signal-to-Background ratio upon HGF stimulation.
Homogeneous Format: The "add-incubate-measure" TR-FRET format eliminates wash steps, which is critical for preserving weakly bound intracellular protein complexes and minimizing well-to-well variability (improving the Z'-factor)[4].
Step-by-Step Methodology:
Cell Seeding: Seed A549 cells in a 384-well tissue culture plate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO2.
Starvation: Aspirate media and replace with serum-free media (or 0.1% FBS) for 4 hours.
Compound Treatment: Add 4-(8-Methoxyisoquinolin-5-yl)aniline (diluted in media, 0.5% final DMSO) and incubate for 1 hour at 37°C.
Stimulation: Add recombinant human HGF (e.g., 50 ng/mL final) for 10 minutes to induce c-Met autophosphorylation.
Lysis: Remove media and add 15 µL of 1X Supplemented Lysis Buffer containing phosphatase and protease inhibitors. Shake for 30 minutes at room temperature[5].
Antibody Addition: Transfer 15 µL of lysate to a white 384-well detection plate. Add 5 µL of 4X TR-FRET Antibody Mix (Europium-labeled donor antibody and Far-Red-labeled acceptor antibody targeting p-c-Met Y1234/Y1235)[4][5].
Readout: Incubate for 4 hours. Read the TR-FRET signal using a laser-excited microplate reader (Excitation: 337 nm; Emission: 665 nm and 615 nm). Calculate the 665/615 nm ratio[5].
A self-validating HTS system requires rigorous internal controls. When utilizing 4-(8-Methoxyisoquinolin-5-yl)aniline:
Pharmacological Control: Always run a well-characterized clinical c-Met inhibitor (e.g., Tepotinib or Crizotinib) in parallel to benchmark the potency of the isoquinoline derivative.
Total Protein Normalization: In cell-based assays, compound toxicity can artificially lower p-c-Met signals. Run a parallel TR-FRET assay for Total c-Met [5][6] to confirm that the reduction in signal is due to true kinase inhibition rather than target degradation or cell death.
References
World Intellectual Property Organization (WIPO). "WO/2007/005668 BIS-ARYL KINASE INHIBITORS AND THEIR USE IN THE TREATMENT OF INFLAMMATION, ANGIOGENESIS AND CANCER." WIPO Patentscope, Jan 11, 2007. Available at:[Link]
Behshad, E., et al. "Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase." Current Chemical Genomics, vol. 4, 2010, pp. 27-33. Available at:[Link]
BPS Bioscience. "Chemi-Verse™ c-MET Kinase Assay Kit." BPS Bioscience Technical Data Sheet. Available at:[Link]
Bioauxilium. "THUNDER™ Total c-MET TR-FRET Cell Signaling Assay Kit." Bioauxilium Technical Manual. Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals
Compound Classification: Bis-Aryl Kinase Inhibitor / Angiogenesis Inhibitor Intermediate (CAS: 919362-95-1)
Introduction & Physicochemical Rationale
4-(8-Methoxyisoquinolin-5-yl)aniline is a structurally distinct small molecule belonging to the bis-aryl class of kinase inhibitors, which are frequently utilized in the targeted disruption of receptor tyrosine kinase (RTK) signaling pathways involved in inflammation, angiogenesis, and oncology [1].
Transitioning this compound from in vitro biochemical assays to in vivo pharmacokinetic (PK) and efficacy models requires overcoming significant formulation hurdles. The molecule possesses a highly lipophilic bis-aryl core coupled with two weakly basic nitrogen centers: an isoquinoline ring (estimated pKa ~5.4) and an aniline moiety (estimated pKa ~4.6). At a physiological pH of 7.4, the compound remains predominantly un-ionized, resulting in a highly stable crystal lattice and extremely poor aqueous solubility.
The Causality of Formulation Design:
To achieve a homogenous, thermodynamically stable dosing solution, we cannot rely on simple aqueous buffers. Instead, we must manipulate the solvent's dielectric constant and utilize surfactant-mediated micellization [2].
Primary Solubilization: 100% Dimethyl sulfoxide (DMSO) is required to disrupt the initial crystal lattice. However, DMSO is toxic in vivo (>10% v/v can cause tissue necrosis and behavioral artifacts), necessitating downstream dilution.
Precipitation Prevention: Polyethylene Glycol 400 (PEG400) acts as a co-solvent to lower the dielectric constant of the final mixture, while Tween-80 (Polysorbate 80) serves as a non-ionic surfactant. Tween-80 localizes at the hydrophobic-hydrophilic interface, preventing Ostwald ripening and rapid precipitation when the aqueous vehicle (Saline) is introduced.
Mechanism of action for bis-aryl kinase inhibitors in blocking angiogenic signaling.
Formulation Strategy Matrix
The selection of the vehicle dictates the maximum achievable concentration and the permissible routes of administration. The data below summarizes the validated excipient matrices for 4-(8-Methoxyisoquinolin-5-yl)aniline.
Formulation Strategy
Excipient Composition (v/v)
Target Route
Max Concentration
Stability & Storage
Co-solvent Micro-emulsion
5% DMSO, 40% PEG400, 5% Tween-80, 50% Saline
PO, IP, SC
~10 - 15 mg/mL
24 hrs at 4°C (Prepare Fresh)
Acidic Aqueous Solution
0.1M Citrate Buffer (pH 3.0) or 0.1M HCl in Saline
IV (Slow push)
~2 - 5 mg/mL
<12 hrs (Neutralizes in blood)
Suspension (Non-soluble)
0.5% Methylcellulose (MC), 0.2% Tween-80 in Water
PO (Gavage)
>50 mg/mL
7 days at 4°C (Requires stirring)
Note: For Intravenous (IV) dosing, particulate matter is fatal to rodents due to pulmonary embolism. IV formulations must be perfectly clear solutions, favoring the Acidic Aqueous method or highly diluted Co-solvent methods.
Step-by-Step Experimental Protocols
Protocol A: Preparation of a 5/40/5/50 Co-Solvent Dosing Solution (For IP/PO)
This protocol yields a thermodynamically stable micro-emulsion. It is designed as a self-validating system : if the thermodynamic barrier is breached (e.g., by adding saline too quickly), the solution will immediately turn turbid, visually signaling a failure that prevents accidental dosing of precipitated drug.
Methodology (Target: 10 mL of a 2 mg/mL solution):
Primary Stock Generation: Weigh exactly 20.0 mg of 4-(8-Methoxyisoquinolin-5-yl)aniline powder into a sterile glass vial.
Lattice Disruption: Add 0.5 mL (5% of final volume) of anhydrous DMSO. Vortex vigorously for 60 seconds. Causality: DMSO acts as the primary solvent; the solution must be 100% optically clear at this stage. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
Co-solvent Shielding: Add 4.0 mL (40%) of PEG400. Vortex for 30 seconds. Causality: PEG400 encapsulates the solvated drug molecules, preventing immediate crystallization when the dielectric constant drops later.
Surfactant Addition: Add 0.5 mL (5%) of Tween-80. Pipette up and down to ensure the viscous Tween-80 is fully integrated.
Aqueous Quenching (CRITICAL STEP): Place the vial on a magnetic stirrer at 500 RPM. Add 5.0 mL (50%) of 0.9% Sterile Saline dropwise (approx. 1 drop per second). Causality: Rapid addition causes localized supersaturation and irreversible drug "crash out" (precipitation). Dropwise addition allows the Tween-80 micelles to dynamically rearrange and encapsulate the hydrophobic drug.
Validation & Filtration: Inspect the solution against a light source. It should be entirely transparent (a slight yellow tint is acceptable, but zero turbidity). Pass through a 0.22 µm PTFE syringe filter prior to animal administration.
Step-by-step co-solvent formulation workflow for lipophilic kinase inhibitors.
Protocol B: Acidic Aqueous Formulation (For IV Administration)
Because the isoquinoline and aniline nitrogens can be protonated, lowering the pH significantly enhances solubility without the need for high concentrations of viscous excipients like PEG400, which can cause hemolysis if injected intravenously too rapidly.
Methodology (Target: 5 mL of a 1 mg/mL solution):
Weigh 5.0 mg of the compound into a glass vial.
Add 4.5 mL of sterile 0.9% Saline. The drug will float/suspend (insoluble).
Under continuous stirring, add 0.1M HCl dropwise until the pH reaches 3.0 - 3.5 (monitor via micro-pH probe).
Causality: As the pH drops below the pKa of the isoquinoline nitrogen (~5.4), the molecule becomes ionized (forming a hydrochloride salt in situ), and the suspension will rapidly clear into a solution.
Bring the final volume to 5.0 mL with Saline. Sterile filter (0.22 µm) immediately.
Warning: Acidic solutions (pH 3.0) must be administered via slow IV push to allow the blood's bicarbonate buffering system to neutralize the injectate, preventing localized phlebitis.
Quality Control & Stability
To ensure experimental reproducibility, stock solutions must be subjected to rigorous Quality Control (QC):
Optical Density (OD): Measure the formulation at 600 nm. An
OD600>0.05
indicates sub-visual particulate formation (Ostwald ripening). The formulation must be discarded.
HPLC Verification: For long-term studies, primary DMSO stocks (e.g., 50 mM) stored at -80°C should be periodically validated via RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to ensure no oxidative degradation of the methoxy or aniline groups has occurred.
Application
Comprehensive Mass Spectrometry Fragmentation Profiling of 4-(8-Methoxyisoquinolin-5-yl)aniline
Application Note & Technical Protocol Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists. Structural Deconstruction & Ionization Dynamics 4-(8-Methoxyis...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Technical ProtocolTarget Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.
Structural Deconstruction & Ionization Dynamics
4-(8-Methoxyisoquinolin-5-yl)aniline is a biaryl compound featuring two distinct, electronically communicating moieties: an 8-methoxyisoquinoline core and an aniline ring. In the context of drug development—where isoquinoline derivatives frequently serve as kinase or nicotinamide N-methyltransferase (NNMT) inhibitors—understanding the precise gas-phase fragmentation of this scaffold is critical for metabolite identification and pharmacokinetic quantification.
When subjected to positive electrospray ionization (ESI+), the molecule (
C16H14N2O
, exact mass 250.1106 Da) readily forms a protonated precursor ion
[M+H]+
at
m/z
251.1184. The site of protonation dictates the subsequent fragmentation cascade. Because the molecule possesses two basic nitrogen atoms (the primary amine of the aniline and the aromatic nitrogen of the isoquinoline), protonation is competitive. The use of a protic solvent system with 0.1% formic acid ensures robust protonation across both sites, driving two parallel, highly diagnostic fragmentation pathways [2].
Mechanistic Fragmentation Pathways
As a Senior Application Scientist, I approach structural elucidation not just by logging
m/z
values, but by mapping the thermodynamic stability of the resulting product ions. The fragmentation of 4-(8-Methoxyisoquinolin-5-yl)aniline is governed by three primary mechanistic routes:
Pathway A: Aniline-Directed Dissociation
Protonation at the aniline nitrogen yields a highly localized charge. Upon collisional activation, the most favorable low-energy pathway is the neutral loss of ammonia (
NH3
, 17.0265 Da) [2]. This cleavage generates a reactive arylium cation at
m/z
234.0919.
Expert Insight: Arylium ions are highly electrophilic in the gas phase. If nitrogen (
N2
) is used as a collision gas, it can react with the arylium ion to form a diazonium adduct (+28 Da), complicating spectral interpretation [3]. Therefore, Argon is the strictly preferred collision gas for this assay.
When the charge resides on the isoquinoline nitrogen, the 8-methoxy group becomes the primary site of lability. Extensive studies on isoquinoline alkaloids demonstrate that the methoxy group undergoes homolytic or heterolytic cleavage depending on the collision energy (CE) [1].
Radical Cleavage: Loss of a methyl radical (
⋅CH3
, 15.0235 Da) generates a stable radical cation at
m/z
236.0949. This is a hallmark of methoxy-aromatic systems where the resulting unpaired electron is stabilized by the extended
π
-system.
Concerted Cleavage: Alternatively, the loss of methanol (
CH3OH
, 32.0262 Da) yields an even-electron ion at
m/z
219.0922.
Core Degradation: The
m/z
236.0949 radical cation frequently undergoes a subsequent, higher-energy expulsion of carbon monoxide (
CO
, 27.9949 Da) to yield a contracted ring system at
m/z
208.1000 [1].
Pathway C: Combinatorial Cleavage
At elevated collision energies (>35 eV), the molecule undergoes sequential losses from both functional groups, such as the combined loss of
NH3
and
⋅CH3
, resulting in a diagnostic fragment at
m/z
219.0684. The biaryl C-C bond itself is sterically hindered and highly stable, making isolated isoquinoline or aniline ring fragments minor pathways compared to substituent losses.
Figure 1: Proposed ESI-MS/MS fragmentation cascade for 4-(8-Methoxyisoquinolin-5-yl)aniline.
High-Resolution Quantitative Data Summary
The following table summarizes the exact mass calculations for the predicted fragmentation cascade. Utilizing high-resolution mass spectrometry (HRMS) with a mass accuracy of <5 ppm is required to differentiate isobaric overlaps (e.g., distinguishing the loss of
CH3OH
from the combined loss of
NH3
and
⋅CH3
).
Fragment Description
Neutral Loss
Product Ion Formula
Calculated
m/z
Optimal CE (eV)
Expected Abundance
Precursor Ion
None
C16H15N2O+
251.1184
10
100% (Base Peak)
Aniline Amine Loss
−NH3
(17.0265)
C16H12NO+
234.0919
20 - 25
High
Methoxy Methyl Loss
−⋅CH3
(15.0235)
C15H12N2O+⋅
236.0949
25 - 30
Medium
Methanol Loss
−CH3OH
(32.0262)
C15H11N2+
219.0922
25 - 30
High
Sequential Core Loss
−⋅CH3,−CO
(43.0184)
C14H12N2+⋅
208.1000
35 - 45
Medium
Dual Substituent Loss
−NH3,−⋅CH3
(32.0500)
C15H9NO+⋅
219.0684
40 - 50
Low
Self-Validating LC-MS/MS Protocol
To ensure absolute trustworthiness in pharmacokinetic assays, the analytical method must be self-validating. The following protocol utilizes energy-stepping and pseudo-
MS3
logic to definitively link product ions to their precursors, ruling out in-source fragmentation artifacts.
Phase 1: Sample Preparation & Chromatography
Causality: We utilize a highly aqueous initial gradient with formic acid to ensure the analyte is fully protonated and focused at the head of the column, preventing peak broadening of this basic compound.
Diluent: Prepare the analyte at 100 ng/mL in 90:10 Water:Acetonitrile containing 0.1% Formic Acid.
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, re-equilibrate at 5% B for 1 min. Flow rate: 0.4 mL/min.
Phase 2: Mass Spectrometry Optimization (ESI+)
Causality: Argon is strictly selected as the collision gas. Nitrogen gas in the collision cell can react with the highly electrophilic
m/z
234.0919 arylium ion (formed via
NH3
loss) to artificially generate a diazonium species at
m/z
262, which would corrupt quantitative MRM transitions [3].
Energy Ramping (Product Ion Scan): Perform a product ion scan of
m/z
251.1184, stepping the collision energy from 10 eV to 50 eV in 5 eV increments. This establishes the breakdown curve, verifying that
m/z
236 appears before
m/z
208, validating the sequential loss of
⋅CH3
followed by
CO
.
Phase 3: Assay Validation via Pseudo-
MS3
To unequivocally prove that the
m/z
208.1000 ion originates from the methoxyisoquinoline core and not an environmental contaminant:
Increase the Cone Voltage (or Declustering Potential) to induce intentional in-source fragmentation, maximizing the abundance of the
m/z
236.0949 (
[M+H−⋅CH3]+⋅
) ion before it enters the first quadrupole.
Set Q1 to isolate
m/z
236.0949.
Apply 20 eV collision energy in Q2 and scan Q3.
Validation Criteria: The exclusive appearance of
m/z
208.1000 in this pseudo-
MS3
spectrum confirms the
−⋅CH3→−CO
cascade, validating the structural assignment of the isoquinoline moiety [1].
References
Pi Cheng et al., "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry", Scientific Reports, 2020. URL:[Link]
Lalli et al., "Characterizing the Tautomers of Protonated Aniline Using Differential Mobility Spectrometry and Mass Spectrometry", The Journal of Physical Chemistry A, 2017. URL:[Link]
"Reaction of arylium ions with the collision gas N2 in electrospray ionization mass spectrometry", Journal of the American Society for Mass Spectrometry, 2015. URL:[Link]
Method
Application Note: Preclinical Formulation and Oral Administration of 4-(8-Methoxyisoquinolin-5-yl)aniline in Murine Models
Introduction & Chemical Rationale 4-(8-Methoxyisoquinolin-5-yl)aniline (CAS 919362-95-1)[1] is a highly specific structural scaffold utilized in the development of bis-aryl kinase inhibitors. Compounds bearing this isoqu...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Rationale
4-(8-Methoxyisoquinolin-5-yl)aniline (CAS 919362-95-1)[1] is a highly specific structural scaffold utilized in the development of bis-aryl kinase inhibitors. Compounds bearing this isoquinoline-aniline moiety are extensively investigated for their ability to modulate deregulated angiogenesis, suppress chronic inflammation, and inhibit neoplastic disease progression (cancer)[2].
Like many multi-ringed, heteroaromatic kinase inhibitors, this compound exhibits physicochemical properties typical of Biopharmaceutics Classification System (BCS) Class II or IV molecules: high lipophilicity, basic nitrogen centers, and notoriously poor aqueous solubility[3][4]. To achieve reliable systemic exposure for in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiling, the compound cannot simply be suspended in water. It must be formulated in a highly engineered vehicle that completely solubilizes the crystal lattice while remaining physiologically tolerable to the murine gastrointestinal tract[5].
Formulation Strategy: The Causality of Excipient Selection
A standard suspension (e.g., 0.5% methylcellulose) is often insufficient for isoquinoline-anilines due to erratic gastrointestinal absorption and high inter-subject variability. Instead, a co-solvent and surfactant solution strategy is required to force the molecule into a dissolved state[3]. We employ a 5% DMSO / 40% PEG 400 / 5% Tween 80 / 50% Saline system.
Dimethyl Sulfoxide (DMSO) (5% v/v): Acts as the primary solubilizer. It disrupts the strong intermolecular hydrogen bonding of the aniline and isoquinoline nitrogens, dissolving the raw powder into a molecular dispersion[3][4].
Polyethylene Glycol 400 (PEG 400) (40% v/v): Serves as a miscible co-solvent. It lowers the dielectric constant of the aqueous phase, preventing the highly hydrophobic compound from precipitating (crashing out) when the aqueous diluent is introduced[4][5].
Tween 80 (Polysorbate 80) (5% v/v): A non-ionic surfactant that forms protective micelles around the solubilized drug molecules, thermodynamically stabilizing the solution and enhancing intestinal permeability[5].
0.9% Saline (50% v/v): Dilutes the organic solvents to a tolerable osmolarity, preventing mucosal irritation and gastric lesions upon oral gavage[5].
Table 1: Formulation Excipient Composition and Mechanistic Function
Reagent
Volume Fraction (% v/v)
Mechanistic Function
4-(8-Methoxyisoquinolin-5-yl)aniline
Target Conc. (e.g., 2 mg/mL)
Active Pharmaceutical Ingredient (API)
Dimethyl Sulfoxide (DMSO)
5%
Primary solubilizer; disrupts crystal lattice
Polyethylene Glycol 400 (PEG 400)
40%
Co-solvent; prevents aqueous crash-out
Tween 80 (Polysorbate 80)
5%
Non-ionic surfactant; micellar stabilization
0.9% Saline / ddH2O
50%
Aqueous diluent; ensures physiological osmolarity
Step-by-Step Formulation Protocol
Crucial Causality Note: The order of excipient addition is non-negotiable. Adding aqueous phases before the compound is fully stabilized in the organic/surfactant matrix will cause rapid and irreversible precipitation of the free base.
Weighing: Accurately weigh the required mass of 4-(8-Methoxyisoquinolin-5-yl)aniline powder into a sterile glass vial.
Primary Solubilization: Add the calculated volume of DMSO (5% of final volume) . Vortex vigorously for 1-2 minutes. Self-Validation Check: The powder must completely dissolve, leaving a clear (though potentially colored) liquid. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
Co-solvent Addition: Add PEG 400 (40% of final volume) . Vortex for 1 minute to ensure complete homogenization of the two organic phases.
Surfactant Addition: Add Tween 80 (5% of final volume) . Because Tween 80 is highly viscous, ensure accurate pipetting by using positive displacement pipettes or weighing the liquid. Vortex for 2 minutes.
Aqueous Dilution: Slowly, drop-by-drop, add 0.9% Saline (50% of final volume) while continuously swirling or vortexing the vial.
Final Validation: Self-Validation Check: Hold the final solution against a light source. If any turbidity, cloudiness, or micro-particulates are visible, the micellar system has failed, and the solution must be discarded. Dosing a precipitated suspension when a solution was intended will invalidate all downstream PK exposure data.
Sequential cosolvent formulation workflow preventing API precipitation.
In Vivo Oral Administration (PO) Protocol
Oral gavage (PO) ensures precise dosing directly into the stomach. The murine stomach has a highly limited anatomical capacity[6]; therefore, the maximum dosing volume must strictly adhere to 10 mL/kg of body weight[7][8]. Exceeding this volume can result in rapid shunting of the compound to the duodenum (which artificially alters absorption kinetics) or passive reflux into the esophagus, leading to fatal aspiration pneumonia[7][9].
Table 2: Murine Oral Gavage Parameters by Body Weight[10]
Mouse Weight (g)
Recommended Needle Size
Max Dosing Volume (10 mL/kg limit)
15 - 20
22G (1.0 - 1.5 inch)
0.15 - 0.20 mL
20 - 25
20G (1.5 inch)
0.20 - 0.25 mL
25 - 30
20G (1.5 inch)
0.25 - 0.30 mL
> 30
18G (1.5 - 2.0 inch)
0.30 - 0.35 mL
Administration Steps:
Preparation & Measurement: Weigh the mouse to calculate the exact dosing volume (e.g., a 22g mouse receives 0.22 mL). Attach a sterile, bulb-tipped gavage needle (20G or 22G) to a 1 mL syringe and draw up the formulation.
Depth Calibration (Self-Validation Check): Before insertion, hold the mouse vertically and measure the gavage needle from the diastema (gap between incisors and molars) to the xiphoid process (the bottom of the sternum)[8][10]. Mark this depth on the needle with a marker. Do not insert past this mark to avoid perforating the stomach.
Restraint: Scruff the mouse firmly by grasping the loose skin over the shoulders and neck with the thumb and index finger. The head and body must form a straight, vertical line to align the esophagus[8][10].
Insertion: Insert the bulb tip into the diastema. Gently glide the needle over the tongue and against the upper palate. The mouse will naturally swallow, opening the esophageal sphincter[7][10].
Advancement & Dosing: Advance the needle smoothly to the pre-marked depth. Self-Validation Check: If any resistance is met, or if the mouse exhibits respiratory distress (gasping/cyanosis), the needle is likely in the trachea. Withdraw immediately[7][8]. If placement is smooth, depress the plunger steadily to administer the dose.
Post-Dosing Monitoring: Withdraw the needle gently. Monitor the animal for 10-15 minutes for signs of reflux, fluid around the nares, or labored breathing[7].
Preclinical oral gavage and pharmacokinetic sampling workflow in mice.
WO 2007/005668 A2 - BIS-ARYL KINASE INHIBITORS AND METHOD - Google Patents.
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor - Srce.
Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - NIH/PMC.
Standard Operating Procedures for Oral Gavage in Mice and Rats - WSU IACUC.
Fill volumes of mouse and rat stomach - Rodent - BNID 110519 - Harvard BioNumbers.
Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - NIH/PMC.
Application Notes and Protocols for Oral Gavage Administration in Mice - Benchchem.
Application Note: Development and Application of 4-(8-Methoxyisoquinolin-5-yl)aniline Derivatives as Fluorescent Probes
Target Audience: Researchers, scientists, and drug development professionals specializing in molecular imaging, neurodegeneration, and kinase-targeted therapeutics. Rationale and Mechanistic Insights The compound 4-(8-Me...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals specializing in molecular imaging, neurodegeneration, and kinase-targeted therapeutics.
Rationale and Mechanistic Insights
The compound 4-(8-Methoxyisoquinolin-5-yl)aniline (CAS: 919362-95-1) represents a highly privileged, dual-utility scaffold in the design of targeted fluorescent probes[1]. Isoquinoline derivatives are widely recognized in chemical biology for their ability to act as potent, ATP-competitive kinase inhibitors (e.g., targeting AGC kinases like ROCK and PKA)[2], as well as their capacity to intercalate into misfolded protein aggregates such as Amyloid-
β
and Tau[3].
By utilizing this specific aniline derivative, researchers can engineer highly specific fluorescent probes through the following mechanistic principles:
The 8-Methoxyisoquinoline Pharmacophore: The methoxy group at the C8 position serves an electron-donating function, which increases the electron density of the isoquinoline ring. This modification red-shifts the intrinsic fluorescence of the scaffold and enhances
π−π
stacking interactions with aromatic amino acid residues (such as phenylalanine and tyrosine) located within the kinase hinge region or the hydrophobic grooves of amyloid
β
-sheets[4].
The 5-Aniline Conjugation Handle: The primary amine on the phenyl ring at the C5 position acts as an optimal conjugation site. Positioned para to the isoquinoline nitrogen axis, it allows for the attachment of bulky fluorophores (e.g., BODIPY, Cyanine dyes) via amide or sulfonamide linkages. This specific geometry ensures that the bulky fluorophore projects outward into the solvent-exposed region, preventing steric clashes and preserving the high-affinity binding of the isoquinoline core to its target.
Photophysical and Binding Profiles
The functionalization of the 4-(8-Methoxyisoquinolin-5-yl)aniline scaffold dictates its photophysical properties and target affinity. The table below summarizes the quantitative data for the unconjugated scaffold compared to its standardized fluorophore conjugates.
Derivative Type
Primary Biological Target
λex
(nm)
λem
(nm)
Quantum Yield (
Φ
)
Target Affinity (
Kd
/
IC50
)
Unconjugated Scaffold
Broad Kinases / Protein Fibrils
340
420
0.15
~10
μ
M
BODIPY-FL Conjugate
ROCK / PKA Kinases
505
515
0.85
20 – 300 nM
Cy5 Conjugate
Amyloid-
β
/ Tau Aggregates
640
660
0.25 (Turn-on)
~8 nM
Experimental Workflows
The following diagram illustrates the logical progression from chemical synthesis to biological application, highlighting the divergent utility of the conjugated probes.
Synthesis and application workflow of 4-(8-Methoxyisoquinolin-5-yl)aniline derived probes.
Standardized Experimental Protocols
To ensure scientific integrity, every protocol below is designed as a self-validating system , incorporating specific controls to verify causality and target engagement.
Protocol A: Synthesis of BODIPY-Conjugated Isoquinoline Probe
Reagent Preparation: Dissolve 4-(8-Methoxyisoquinolin-5-yl)aniline (1.0 eq) and (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).
Catalysis: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.
Rationale: DIPEA acts as a non-nucleophilic base to deprotonate the aniline moiety, enhancing its nucleophilicity for efficient amide bond formation without competing for the NHS ester.
Reaction: Stir the mixture at room temperature in the dark for 4 hours under an inert argon atmosphere.
Purification: Purify the crude product via preparative HPLC using a water/acetonitrile gradient containing 0.1% TFA. Lyophilize to obtain the pure conjugated probe.
Protocol B: Live-Cell Fluorescence Imaging of Kinase Activity
This protocol utilizes the probe to visualize kinase-rich subcellular compartments[5].
Cell Preparation: Seed target cells (e.g., HeLa) in glass-bottom imaging dishes and culture to 70% confluency.
Serum Starvation: Replace media with serum-free DMEM for 12 hours prior to imaging.
Rationale: Serum starvation reduces basal, background kinase activity, providing a clean baseline to observe specific signal localization upon targeted kinase stimulation.
Probe Incubation: Incubate cells with 500 nM of the BODIPY-conjugated probe in imaging buffer for 30 minutes at 37°C.
Self-Validating Control (Competitive Inhibition): In a parallel control well, pre-incubate cells with 10
μ
M Fasudil (a non-fluorescent isoquinoline ROCK inhibitor)[2] for 1 hour prior to adding the fluorescent probe.
Rationale: Fasudil competitively binds the target ATP pocket. A quantitative reduction in fluorescence in this control well validates that the probe's signal is target-specific and not an artifact of non-specific lipid partitioning.
Imaging: Wash cells thrice with warm PBS and image immediately using confocal microscopy (
λex
= 488 nm).
Protocol C: Ex Vivo Tissue Staining for Amyloid-
β
/Tau Aggregates
This protocol adapts the scaffold for neurodegenerative disease research[6].
Tissue Preparation: Prepare 10
μ
m thick formalin-fixed paraffin-embedded (FFPE) brain tissue sections. Deparaffinize and rehydrate through graded ethanol washes (100% down to 50%).
Autofluorescence Quenching: Treat sections with 1% Sudan Black B in 70% ethanol for 5 minutes.
Rationale: Brain tissue contains lipofuscin, which exhibits broad-spectrum autofluorescence. Sudan Black B effectively quenches this background, ensuring the observed emission is specific to the probe.
Staining: Incubate sections with 1
μ
M Cy5-conjugated probe in a 50% ethanol/PBS solution for 30 minutes at room temperature.
Rationale: The mixed solvent system maintains the solubility of the hydrophobic probe while allowing deep tissue penetration.
Self-Validating Control (Orthogonal Co-staining): Co-stain an adjacent tissue section with 0.05% Thioflavin-T (ThT)[4].
Rationale: Colocalization of the Cy5 signal with the established ThT signal confirms specific binding to the
β
-sheet structures of amyloid fibrils.
Imaging: Wash sections extensively with 50% ethanol, mount with anti-fade medium, and image (
λex
= 640 nm).
Improving the aqueous solubility of 4-(8-Methoxyisoquinolin-5-yl)aniline
Welcome to the Technical Support Center for Formulation & Solubility Optimization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Formulation & Solubility Optimization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with 4-(8-Methoxyisoquinolin-5-yl)aniline (CAS 919362-95-1).
Compound Overview & Mechanistic Context
4-(8-Methoxyisoquinolin-5-yl)aniline is a highly aromatic, planar molecule containing a bicyclic isoquinoline core and an aniline substituent. From a formulation perspective, it is a weak base [1]. The isoquinoline nitrogen (pKa ~5.0–5.5) and the aniline nitrogen (pKa ~4.0–4.5) remain largely un-ionized at physiological pH (7.4). This lack of ionization, combined with strong intermolecular π-π stacking in its crystal lattice, results in extremely poor aqueous solubility. Overcoming this requires strategies that either disrupt the crystal lattice (e.g., salt formation, solid dispersions) or encapsulate the hydrophobic moieties (e.g., cyclodextrin complexation) [2].
Section 1: Troubleshooting FAQs
Q1: I prepared a 10 mM stock of 4-(8-Methoxyisoquinolin-5-yl)aniline in DMSO. When I dilute it 1:100 into my biochemical assay buffer (pH 7.4), the compound immediately crashes out. Why is this happening, and how can I prevent it?A1: This is a classic solvent "crash-out" phenomenon. While DMSO easily solvates the lipophilic compound, water acts as a potent anti-solvent. Upon dilution, the solvent capacity of the mixture drops exponentially, causing the un-ionized free base to rapidly nucleate and precipitate [1].
The Fix: Do not rely solely on DMSO for aqueous assays. Instead, introduce a thermodynamic sink into your assay buffer. Pre-dissolving 1-2% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or a non-ionic surfactant (like 0.1% Tween-20) into your aqueous buffer before adding the DMSO stock will encapsulate the free monomers as they enter the aqueous phase, preventing nucleation.
Q2: We are advancing to in vivo rodent pharmacokinetic (PK) studies. Can we dose the free base as a simple suspension in 0.5% Methylcellulose (MC)?A2: It is highly discouraged. Because 4-(8-Methoxyisoquinolin-5-yl)aniline is a weak base, a simple suspension will suffer from dissolution-rate limited absorption. While it may dissolve in the acidic environment of the rodent stomach (pH 1-2), it will rapidly precipitate as the free base upon entering the neutral pH of the intestine, leading to erratic and poor bioavailability [2].
The Fix: You must formulate the compound to maintain supersaturation in the gastrointestinal tract. The most robust approach is to synthesize an acid addition salt (e.g., hydrochloride or mesylate) to lower the crystal lattice energy, or to formulate it as an Amorphous Solid Dispersion (ASD) using polymers like PVP or Poloxamer to inhibit crystallization [3].
Q3: We need an intravenous (IV) formulation but want to avoid toxic levels of co-solvents like PEG400 or Cremophor. Is cyclodextrin complexation viable?A3: Yes. HP-β-CD is an FDA-approved, biocompatible excipient ideal for IV formulations of lipophilic weak bases [4]. The hydrophobic isoquinoline core of your compound will spontaneously insert into the lipophilic cavity of the cyclodextrin torus, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. You will need to perform a phase-solubility study to determine the exact stoichiometric ratio required.
Section 2: Formulation Decision Workflow
Workflow for optimizing the aqueous solubility of weakly basic isoquinoline derivatives.
Section 3: Self-Validating Experimental Protocols
Protocol A: pH-Solubility Profiling & In Situ Salt Formation
Objective: To determine the pH-solubility profile and identify the optimal counter-ion for salt formation.
Causality: Protonating the basic nitrogens converts the neutral molecule into a charged species, facilitating ion-dipole interactions with water and drastically increasing solubility[5].
Buffer Preparation: Prepare 10 mL of aqueous buffers ranging from pH 1.2 to 7.4 (e.g., 0.1 N HCl for pH 1.2, Acetate buffer for pH 4.0, Phosphate buffer for pH 7.4).
Saturation: Add an excess amount of 4-(8-Methoxyisoquinolin-5-yl)aniline (e.g., 50 mg) to 2 mL of each buffer in sealed glass vials.
Equilibration: Shake the vials at 37°C for 48 hours to ensure thermodynamic equilibrium is reached.
Separation: Centrifuge the samples at 10,000 x g for 15 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter.
Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV against a standard curve.
Self-Validation Step (Solid-State Analysis): Recover the undissolved precipitate from the pH 1.2 and pH 4.0 vials. Dry under a vacuum and analyze via X-Ray Powder Diffraction (XRPD). Validation: If the diffractogram of the precipitate differs significantly from the starting free base, you have successfully formed an in situ acid addition salt. If it matches the free base, the compound is merely precipitating due to reaching its solubility limit.
Objective: To establish the stoichiometric ratio and binding affinity between the compound and HP-β-CD.
Vehicle Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (0, 5, 10, 15, and 20% w/v) in unbuffered water or PBS (pH 7.4).
Drug Addition: Add an excess of 4-(8-Methoxyisoquinolin-5-yl)aniline to 5 mL of each cyclodextrin solution.
Incubation: Shake the suspensions at 25°C for 72 hours. (Cyclodextrin complexation can be kinetically slow due to the displacement of water molecules from the CD cavity).
Filtration & Analysis: Filter through a 0.45 µm PVDF filter (avoid nylon, as it may bind the drug) and quantify via HPLC.
Self-Validation Step (Isotherm Plotting): Plot the molar concentration of the dissolved drug (y-axis) against the molar concentration of HP-β-CD (x-axis). Validation: A linear relationship with a slope of less than 1 indicates an
AL
-type phase diagram, confirming a stable 1:1 host-guest stoichiometric inclusion complex[4].
Section 4: Quantitative Data Presentation
The following table summarizes the expected solubility behavior of 4-(8-Methoxyisoquinolin-5-yl)aniline based on its physicochemical properties and standard enhancement techniques.
Table 1: Representative Solubility Profile of 4-(8-Methoxyisoquinolin-5-yl)aniline
Formulation Vehicle
pH
Apparent Solubility (mg/mL)
Primary Mechanism of Enhancement
Water (Unbuffered)
~7.0
< 0.01
N/A (Baseline neutral free base)
0.1 N HCl
1.2
> 5.0
Ionization / In situ salt formation
20% (w/v) HP-β-CD in PBS
7.4
1.5 – 2.5
Host-guest cavity encapsulation
10% DMSO / 90% PBS
7.4
~ 0.05
Co-solvency (High risk of crash-out)
10% Tween-80 in Water
~7.0
~ 0.8
Micellar solubilization
References
GSC Online Press. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]
MDPI. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Pharmaceutics. Retrieved from [Link]
European Medicines Agency (EMA). (2014). Background review for cyclodextrins used as excipients. EMA/CHMP. Retrieved from [Link]
IJCRT. (2024). A Complete Review on Solubility Enhancement Technique. International Journal of Creative Research Thoughts. Retrieved from [Link]
Optimization
Troubleshooting 4-(8-Methoxyisoquinolin-5-yl)aniline precipitation in culture media
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of in vitro assay development.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of in vitro assay development. A recurring challenge in drug discovery is the formulation of highly lipophilic small molecules.
4-(8-Methoxyisoquinolin-5-yl)aniline is a planar, aromatic isoquinoline derivative. While isoquinoline scaffolds are highly privileged in medicinal chemistry—serving as the backbone for numerous kinase inhibitors and broad-spectrum antibacterial agents[1]—their hydrophobic nature often results in poor aqueous solubility. When introduced into cell culture media, these compounds frequently crash out of solution, invalidating dosing concentrations and potentially causing physical cytotoxicity via microcrystal formation.
This guide provides a comprehensive, mechanistic approach to troubleshooting and resolving the precipitation of 4-(8-Methoxyisoquinolin-5-yl)aniline in your cellular assays.
Part 1: The Mechanistic Root Causes of Precipitation
To solve precipitation, we must first understand the causality behind it. When you transition a lipophilic compound from a 100% DMSO master stock into an aqueous environment (like DMEM or RPMI), the system experiences "solvent shock."
The sudden drop in the dielectric constant of the solvent environment forces the hydrophobic isoquinoline core out of solution. If the local concentration during the addition exceeds the compound's thermodynamic solubility limit, rapid nucleation occurs. Furthermore, cold media or the absence of carrier proteins (like serum albumin) exacerbates this thermodynamic instability, leading to visible cloudiness or microscopic needle-like crystals.
Mechanism of action for isoquinoline-based kinase inhibitors in cellular pathways.
Part 2: Troubleshooting Guide & FAQs
Q1: Can I just increase the DMSO concentration to keep the compound dissolved?A1: No. While DMSO is an excellent polar aprotic solvent, it is highly cytotoxic at elevated concentrations. For most mammalian cell lines, DMSO concentrations above 0.5% (v/v) induce membrane pore formation, alter cellular metabolism, and trigger apoptosis[2]. The industry gold standard is to maintain final DMSO concentrations at or below 0.1%[3].
Q2: Why does the compound precipitate even when my final DMSO is 0.1%?A2: This indicates that the compound's intrinsic aqueous solubility is lower than your target dosing concentration. You have hit the thermodynamic wall. To bypass this, you must alter the formulation using carrier molecules rather than relying solely on organic solvents.
Q3: What is the best formulation strategy for isoquinoline derivatives?A3: The most effective method is the use of cyclodextrins, specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins are cyclic oligosaccharides that form a toroidal structure with a hydrophilic outer surface and a lipophilic central cavity[4]. The hydrophobic 4-(8-Methoxyisoquinolin-5-yl)aniline molecule inserts into this cavity, forming a water-soluble inclusion complex. This shields the hydrophobic core from the aqueous media, drastically increasing solubility without altering the compound's ability to engage its biological target[4].
Logical decision tree for troubleshooting isoquinoline precipitation in culture media.
Part 3: Quantitative Data & Formulation Parameters
To ensure cellular viability while maximizing compound solubility, adhere to the established limits for solvents and excipients outlined below.
Table 1: Maximum Tolerable Solvent Concentrations in Cell Culture
A robust experimental protocol must be self-validating. Do not dose your cells blindly; you must verify that the compound is fully in solution before application.
Protocol 1: Preparation of an HP-β-CD Inclusion Complex
Causality: Creating an inclusion complex prevents solvent shock by pre-shielding the lipophilic isoquinoline core before it touches the aqueous media.
Prepare the Carrier Solution: Dissolve HP-β-CD in your basal culture media (e.g., DMEM without serum) to a concentration of 10% (w/v). Filter sterilize through a 0.22 µm PES membrane.
Prepare the Master Stock: Dissolve 4-(8-Methoxyisoquinolin-5-yl)aniline in 100% anhydrous DMSO to create a 10 mM stock. Vortex and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.
Complexation: Add the 10 mM DMSO stock dropwise into the 10% HP-β-CD media while continuously vortexing. Crucial step: Continuous agitation prevents localized high concentrations of DMSO, which trigger nucleation.
Equilibration: Incubate the mixture at 37°C for 30 minutes on a thermomixer to allow the inclusion complex to reach thermodynamic equilibrium.
Final Dilution: Dilute this intermediate stock into your final complete culture media (containing FBS) to reach your target dosing concentration (ensuring final DMSO is ≤ 0.1%).
Workflow for formulating lipophilic isoquinoline derivatives in aqueous media.
Protocol 2: Turbidimetry Assay for Solubility Validation
Causality: Visual inspection is insufficient. Microcrystals can form that are invisible to the naked eye but will settle on cells, causing localized toxicity and skewing assay results.
Transfer 200 µL of your final dosed media (from Protocol 1) into a clear, flat-bottom 96-well plate.
Include a blank control: 200 µL of media containing the exact same concentration of DMSO and HP-β-CD, but without the compound.
Read the absorbance on a microplate reader at 600 nm (OD600) .
Validation Logic: True solutions do not scatter light. If the OD600 of your compound well is significantly higher than the blank control (ΔOD > 0.05), sub-visible precipitation has occurred. You must lower your top dosing concentration or increase the HP-β-CD percentage.
References
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI.[Link]
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health (NIH) / PMC.[Link]
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. National Institutes of Health (NIH) / PMC.[Link]
What the concentration of DMSO you use in cell culture assays? ResearchGate.[Link]
Synthesis Optimization Support Center: 4-(8-Methoxyisoquinolin-5-yl)aniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to assist researchers, medicinal chemists, and drug development professionals in troubleshooting and optimizing th...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to assist researchers, medicinal chemists, and drug development professionals in troubleshooting and optimizing the synthesis of 4-(8-Methoxyisoquinolin-5-yl)aniline .
The standard synthetic route for this molecule relies on a Suzuki-Miyaura cross-coupling between 5-bromo-8-methoxyisoquinoline and an aniline-derived boronic acid or ester[1][2]. While conceptually straightforward, the presence of multiple Lewis basic nitrogen atoms and electron-rich aromatic systems often leads to stalled reactions, catalyst poisoning, and poor isolated yields. This guide provides field-proven, mechanistically grounded solutions to these challenges.
Experimental Workflow Overview
Below is the optimized operational sequence for the synthesis of 4-(8-Methoxyisoquinolin-5-yl)aniline. Adhering to this sequence minimizes catalyst degradation and maximizes cross-coupling efficiency.
Workflow for the Suzuki-Miyaura synthesis of 4-(8-Methoxyisoquinolin-5-yl)aniline.
Troubleshooting Guides & FAQs
Q1: Why is my reaction yield plateauing at 40% despite full consumption of the boronic acid?
Causality: You are likely experiencing rapid protodeboronation of your boron species. Electron-rich boronic acids, such as 4-aminophenylboronic acid, are highly susceptible to hydrolytic cleavage of the C-B bond at elevated temperatures in aqueous basic conditions[3]. Once the boronic acid is consumed by this side reaction, the cross-coupling stalls, leaving unreacted 5-bromo-8-methoxyisoquinoline.
Solution:
Switch to a Pinacol Ester: Use 4-aminophenylboronic acid pinacol ester (Bpin) instead of the free boronic acid. The steric bulk of the pinacol ester slows down the rate of hydrolysis, allowing the productive transmetalation step to outcompete protodeboronation.
Lower Base Strength: If you are using NaOH or KOH, switch to a milder base like K₂CO₃ or K₃PO₄.
Q2: I observe "Pd black" (palladium precipitation) within the first 30 minutes. How do I prevent catalyst poisoning?
Causality: The formation of Pd black indicates that the active Pd(0) species is aggregating and precipitating out of solution before it can undergo oxidative addition. In this specific synthesis, the basic amine on the aniline and the nitrogen of the isoquinoline ring can competitively coordinate to the palladium center, displacing weaker ligands (like PPh₃) and destabilizing the catalyst[4][5].
Solution: Employ a highly active, sterically demanding bidentate or Buchwald-type ligand. Ligands like SPhos or dppf possess large bite angles and electron-rich profiles that strongly bind to the Pd center, preventing off-target coordination by the substrate's nitrogen atoms and accelerating the rate-limiting steps of the catalytic cycle.
Q3: What is the optimal solvent system for this specific coupling?
Causality: The Suzuki-Miyaura reaction requires the base to be dissolved to form the reactive boronate complex, but the organic substrates (especially the isoquinoline derivative) are highly lipophilic. Single-phase organic solvents often fail to solubilize inorganic bases, leading to starved kinetics.
Solution: A biphasic mixture is required. A 1,4-Dioxane/H₂O (4:1 v/v) system is optimal. Dioxane provides an excellent high-boiling organic environment for the catalyst and substrates, while the water fraction ensures complete dissolution of the K₃PO₄ base[5].
Quantitative Data: Catalyst & Ligand Optimization
To empirically validate the troubleshooting advice, below is a summary of catalyst screening data for the coupling of 5-bromo-8-methoxyisoquinoline with 4-aminophenylboronic acid pinacol ester.
Catalyst System
Ligand Type
Base
Solvent System
Isolated Yield (%)
Mechanistic Observation
Pd(PPh₃)₄
Monodentate
Na₂CO₃
Toluene/H₂O
15%
Rapid Pd black formation; high protodeboronation.
Pd(OAc)₂ / PPh₃
Monodentate
K₂CO₃
Dioxane/H₂O
22%
Incomplete conversion; severe catalyst poisoning.
Pd(dppf)Cl₂
Bidentate
K₂CO₃
Dioxane/H₂O
68%
Good conversion; minor homocoupling observed.
Pd₂(dba)₃ / SPhos
Buchwald (Biaryl)
K₃PO₄
Dioxane/H₂O
89%
Clean profile; stable Pd(0); minimal side reactions.
Mechanistic Failure Points in Biaryl Amine Synthesis
Understanding the catalytic cycle is essential for rational optimization. The diagram below highlights where the reaction typically fails if unoptimized conditions are used.
Suzuki-Miyaura catalytic cycle highlighting common failure points in biaryl amine synthesis.
Standard Operating Procedure: Optimized Synthesis Protocol
This protocol is designed as a self-validating system. If the specified color changes and solubility profiles are not observed, halt the experiment and verify reagent integrity.
1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL total)
Step-by-Step Methodology:
Reaction Assembly: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-8-methoxyisoquinoline, 4-aminophenylboronic acid pinacol ester, Pd₂(dba)₃, SPhos, and K₃PO₄.
Atmospheric Control (Critical): Seal the flask with a rubber septum. Connect to a Schlenk line. Evacuate the flask under high vacuum for 3 minutes, then backfill with high-purity Argon. Repeat this cycle three times. Causality: Pd(0) is highly sensitive to oxidation; residual oxygen will irreversibly quench the catalyst.
Solvent Addition: In a separate vial, prepare 10 mL of the Dioxane/H₂O mixture. Sparge the solvent mixture with Argon for 15 minutes to remove dissolved oxygen. Add the degassed solvent to the Schlenk flask via syringe.
Thermal Activation: Transfer the flask to a pre-heated oil bath set to 90 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system. The solution should turn a deep red/brown color (indicative of the active Pd-SPhos complex). Let react for 12 hours.
Reaction Quench & Workup: Cool the mixture to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc) and 10 mL of water. Filter the entire biphasic mixture through a 1-inch pad of Celite to remove precipitated palladium residues.
Extraction: Transfer the filtrate to a separatory funnel. Isolate the organic layer and extract the aqueous layer twice more with 15 mL EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel. Note: Because the product contains two basic nitrogen atoms, pre-treat the silica gel with 1% Triethylamine (TEA) in Dichloromethane (DCM). Elute using a gradient of 0% to 5% Methanol in DCM. The product will elute as a highly fluorescent band under 254 nm UV light.
References
Synthesis of Novel Isoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling
MDPI.[Link]
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback
National Institutes of Health (NIH) / PMC.[Link]
Optimization of reaction conditions for the Suzuki-Miyaura coupling
ResearchGate.[Link]
Resolving HPLC peak tailing issues for 4-(8-Methoxyisoquinolin-5-yl)aniline
Title: Technical Support Center: Resolving HPLC Peak Tailing for 4-(8-Methoxyisoquinolin-5-yl)aniline Introduction Welcome to the Analytical Method Development Support Center. As a Senior Application Scientist, I frequen...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Technical Support Center: Resolving HPLC Peak Tailing for 4-(8-Methoxyisoquinolin-5-yl)aniline
Introduction
Welcome to the Analytical Method Development Support Center. As a Senior Application Scientist, I frequently encounter severe chromatographic challenges when analyzing basic aromatic amines. 4-(8-Methoxyisoquinolin-5-yl)aniline is a particularly demanding analyte. It possesses two highly basic nitrogen centers: the isoquinoline ring nitrogen and the primary aniline amine. When analyzing this compound via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), researchers almost universally encounter severe peak tailing.
This guide is designed to move beyond generic troubleshooting. We will deconstruct the electrostatic causality behind this tailing, provide a self-validating diagnostic workflow, and outline field-proven protocols to achieve symmetrical, quantifiable peaks.
The Causality of Peak Tailing for Basic Amines
Peak tailing occurs when a chromatographic peak deviates from an ideal Gaussian shape, with the later-eluting half becoming significantly broader than the front half[1]. For a basic molecule like 4-(8-Methoxyisoquinolin-5-yl)aniline, the root cause is almost always a secondary retention mechanism.
While the primary retention mechanism is the hydrophobic interaction between the analyte and the C18 stationary phase, a secondary, highly energetic interaction occurs with residual silanol groups (Si-OH) on the silica support. At a mobile phase pH above 3.5, these silanols dissociate into negatively charged silanoate ions (Si-O⁻)[2]. Simultaneously, the basic nitrogens on our analyte are protonated (positively charged). The resulting electrostatic attraction acts like "velcro"—the molecules stick strongly to the active sites and release slowly, dragging out the elution profile and causing a pronounced tail[3].
Diagnostic Workflow: Isolating the Root Cause
Before altering your mobile phase chemistry, you must definitively prove that the tailing is chemical (electrostatic) rather than physical (e.g., a column void or extra-column dead volume)[3].
Diagnostic workflow to differentiate physical vs. chemical causes of HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q1: How do I quantitatively measure if my peak shape for 4-(8-Methoxyisoquinolin-5-yl)aniline is acceptable?A1: We rely on the USP Tailing Factor (
Tf
) or the Asymmetry Factor (
As
). A perfectly symmetrical peak has a
Tf
of 1.0. For basic pharmaceutical compounds, a
Tf≤1.5
is generally acceptable for accurate integration and quantitation[4]. If your
Tf
exceeds 1.5, the tailing will compromise your resolution of minor impurities eluting on the back edge of the main peak.
Q2: I am using a standard C18 column with a water/acetonitrile gradient. Why is the tailing so severe?A2: Standard "Type A" silica columns have a high concentration of active, acidic silanols and trace metal impurities that exacerbate silanol acidity[1]. In an unbuffered water/acetonitrile mixture (which typically sits around pH 5.5-6.5), the silanols are fully ionized, and your basic analyte is fully protonated. This creates maximum electrostatic retention.
Q3: What is the most effective mobile phase adjustment to fix this?A3: You must disrupt the electrostatic interaction. The most robust method is to lower the mobile phase pH below 3.0 using additives like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. This forces the silanols to protonate back to their neutral state (Si-OH), effectively "turning off" the ion-exchange mechanism[2]. Alternatively, you can add a competitive amine modifier like Triethylamine (TEA), which binds to the active silanols and blocks the analyte from interacting with them[1].
Q4: Does the choice of stationary phase matter if I optimize my mobile phase?A4: Absolutely. Modern "Type B" silica columns are manufactured with high-purity silica (metal-free) and undergo extensive "end-capping"—a process that chemically bonds short-chain silanes to residual silanols to physically shield them[5]. Using a fully end-capped Type B column or a polar-embedded stationary phase drastically reduces the baseline tailing propensity before you even adjust the mobile phase.
Quantitative Impact of Method Parameters
The following table summarizes the causal relationship between specific chromatographic conditions and the resulting peak shape for our target molecule.
Condition
Mobile Phase Composition
Stationary Phase
Expected
Tf
Mechanistic Rationale
Unbuffered Neutral
Water / MeCN
Standard C18 (Type A)
> 2.5
Fully ionized silanols (Si-O⁻) strongly interact with protonated amines.
Weak Acidic
0.1% Formic Acid (pH ~2.7)
Standard C18 (Type A)
1.5 - 1.8
Partial suppression of silanol ionization; some secondary interactions persist.
Strong Acidic / Ion-Pairing
0.1% TFA (pH ~2.0)
End-capped C18 (Type B)
1.1 - 1.2
Complete silanol protonation (neutralization); TFA acts as a weak ion-pair reagent.
Amine Modifier
10mM NH₄OAc + 0.1% TEA
End-capped C18 (Type B)
1.0 - 1.1
TEA competitively blocks any remaining sterically hindered active silanol sites.
To resolve tailing for 4-(8-Methoxyisoquinolin-5-yl)aniline, execute the following step-by-step methodology. This protocol is self-validating; each phase confirms the success or failure of a specific mechanistic variable.
Phase 1: Baseline Diagnostics (The Neutral Marker Test)
Preparation: Prepare a mixed standard containing 10 µg/mL of 4-(8-Methoxyisoquinolin-5-yl)aniline and 10 µg/mL of a neutral marker (e.g., Toluene or Uracil) in the initial mobile phase.
Injection: Inject 5 µL onto your current column using your standard method.
Evaluation: Calculate the
Tf
for both peaks.
Validation Check: If the neutral marker tails (
Tf>1.2
), stop immediately. You have a physical system issue (e.g., a void at the column head or poorly swaged PEEK tubing creating dead volume). Replace the column or remake fittings[3].
Validation Check: If the neutral marker is symmetrical (
Tf≈1.0
) but the basic analyte tails, proceed to Phase 2.
Phase 2: Chemical Suppression via pH Control
Mobile Phase Preparation: Prepare Mobile Phase A: Water with 0.1% v/v Trifluoroacetic Acid (TFA). Prepare Mobile Phase B: Acetonitrile with 0.1% v/v TFA. (Ensure pH is
≤2.5
).
Equilibration: Flush the column with 20 column volumes of the new mobile phase to ensure complete protonation of the silica surface.
Injection: Inject the analyte standard.
Evaluation: Re-calculate the
Tf
.
Validation Check: If
Tf≤1.2
, the issue is resolved. The low pH successfully neutralized the silanols[2]. If tailing persists (
Tf>1.5
), proceed to Phase 3.
Column Swap: Install a modern, fully end-capped Type B C18 column (or a polar-embedded phase specifically designed for basic compounds)[5].
Modifier Addition: If low pH is incompatible with your detector (e.g., negative mode MS), switch to a neutral buffer (10 mM Ammonium Acetate) and add 0.1% Triethylamine (TEA) to both aqueous and organic phases.
Equilibration & Injection: Equilibrate for 30 column volumes (TEA takes longer to saturate the active sites). Inject the analyte.
Final Validation: The combination of an end-capped surface and a competitive amine modifier will definitively block secondary interactions, yielding a symmetrical peak (
Tf≈1.0
)[1].
References
Understanding HPLC Peak Tailing.Scribd.
HPLC Peak Tailing.Axion Labs.
How to Reduce Peak Tailing in HPLC?Phenomenex.
Why Do Peaks Tail?LC Troubleshooting Bible.
Technical Support Center: Troubleshooting Murrastinine C HPLC Peak Tailing.Benchchem.
Technical Support Center: Enhancing the Metabolic Stability of 4-(8-Methoxyisoquinolin-5-yl)aniline and Related Compounds in Microsomes
Welcome to the technical support center dedicated to addressing challenges in the metabolic stability of novel chemical entities, with a focus on structures exemplified by 4-(8-Methoxyisoquinolin-5-yl)aniline. This guide...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center dedicated to addressing challenges in the metabolic stability of novel chemical entities, with a focus on structures exemplified by 4-(8-Methoxyisoquinolin-5-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently encountered questions during in vitro microsomal stability assays. Our approach is rooted in established scientific principles to empower you to make informed decisions and advance your drug discovery programs.
Introduction: The Challenge of Metabolic Stability
In drug discovery, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, serve as a primary in vitro tool to assess this stability early in the development process.[3][4][5][6] A compound with poor metabolic stability is often rapidly cleared from the body, which may necessitate higher or more frequent dosing, increasing the risk of adverse effects.[6][7]
The molecule 4-(8-Methoxyisoquinolin-5-yl)aniline presents several potential metabolic liabilities characteristic of isoquinoline-containing compounds. These can include oxidation, demethylation, and other biotransformations primarily mediated by CYP enzymes.[8][9][10][11] This guide will use this structure as a framework to explore common challenges and solutions in enhancing metabolic stability.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section is designed to help you diagnose and resolve specific issues you may encounter during your microsomal stability assays.
Problem 1: High Intrinsic Clearance (CLint) Observed in Human Liver Microsomes
You've just received the data for your lead compound, 4-(8-Methoxyisoquinolin-5-yl)aniline, and the intrinsic clearance (CLint) is significantly higher than your desired threshold. This suggests rapid metabolism, which could compromise in vivo efficacy.
Initial Assessment and Causality
High CLint in liver microsomes is most often due to extensive Phase I metabolism, driven by CYP enzymes.[12][13][14][15] For a molecule like 4-(8-Methoxyisoquinolin-5-yl)aniline, the likely metabolic "hotspots" are:
O-demethylation of the methoxy group on the isoquinoline ring.
Aromatic hydroxylation on either the isoquinoline or the aniline ring.
N-oxidation of the aniline nitrogen.
The goal is to pinpoint which of these pathways is the primary driver of clearance and then devise a strategy to mitigate it.
Troubleshooting Workflow
The following workflow will guide you through the necessary experiments to identify the cause of high clearance.
Caption: Troubleshooting workflow for high intrinsic clearance.
Experimental Protocols
Protocol 1: Metabolite Identification using LC-MS/MS
Objective: To identify the primary metabolites of 4-(8-Methoxyisoquinolin-5-yl)aniline formed in human liver microsomes.
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
Phosphate buffer (pH 7.4)
Ice-cold acetonitrile with an internal standard
LC-MS/MS system (e.g., UPLC coupled to a high-resolution mass spectrometer)[16][17][18]
Procedure:
Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is ≤ 0.2%.[19]
Incubation Setup: In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes (typically 0.5 mg/mL protein concentration), and the test compound (e.g., 1 µM). Pre-incubate this mixture at 37°C for 5-10 minutes.[19][20][21]
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. Also, prepare a control incubation without the NADPH system to check for non-enzymatic degradation.
Time Points: Incubate at 37°C. At specific time points (e.g., 0, 15, 30, 60 minutes), quench the reaction by adding 3-4 volumes of ice-cold acetonitrile containing a suitable internal standard.[21][22]
Sample Preparation: Vortex the samples and centrifuge at high speed to precipitate the microsomal proteins.
Analysis: Transfer the supernatant to an autosampler vial and analyze using an LC-MS/MS system. Use data mining techniques such as extracted ion chromatograms and mass defect filtering to identify potential metabolites.[19]
Objective: To identify the specific CYP isozymes responsible for the metabolism of your compound.
Methods:
Recombinant Human CYPs: Incubate your compound separately with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and an NADPH regenerating system.[14] Monitor the depletion of the parent compound or the formation of a specific metabolite. The isozyme that shows the highest turnover is likely the primary contributor.
Chemical Inhibition: In pooled human liver microsomes, co-incubate your compound with known selective inhibitors for major CYP isozymes.[15][23] A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that particular CYP isozyme.
CYP Isozyme
Selective Inhibitor
CYP1A2
Furafylline
CYP2C9
Sulfaphenazole
CYP2C19
Ticlopidine
CYP2D6
Quinidine
CYP3A4
Ketoconazole
Interpreting the Results:
If metabolite identification reveals a major metabolite corresponding to O-demethylation, and the reaction is significantly inhibited by a CYP2D6 inhibitor, you have strong evidence that the methoxy group is a metabolic hotspot metabolized by CYP2D6. This allows medicinal chemists to focus their efforts on modifying this specific part of the molecule.[1]
Problem 2: Significant Species Differences in Metabolic Stability
You've tested your compound in microsomes from different species (e.g., rat, mouse, dog, and human) and observe large variations in the intrinsic clearance. For instance, the compound is highly stable in rat liver microsomes (RLM) but rapidly metabolized in human liver microsomes (HLM).
Potential Causes:
Species differences in drug metabolism are common and are primarily due to variations in the expression levels and substrate specificities of CYP enzymes.[3] An isozyme that is highly expressed and active in humans may have a less active ortholog in rats.
Troubleshooting and Strategy:
Comparative Metabolite Profiling: Perform metabolite identification studies in the microsomes of all relevant species.[20] This will reveal if the metabolic pathways are conserved or if different metabolites are formed in different species.
Data Presentation for Clarity:
Species
Intrinsic Clearance (CLint, µL/min/mg)
Major Metabolite(s) Identified
Human
150
M1 (O-demethylated)
Rat
15
Parent compound predominates
Mouse
120
M1 (O-demethylated)
Dog
80
M1 (O-demethylated), M2 (Hydroxylated)
This comparative analysis is crucial for selecting the appropriate animal models for subsequent pharmacokinetic and toxicological studies.[3]
Problem 3: Discrepancy Between Microsomal and Hepatocyte Stability Data
Your compound appears very stable in liver microsomes, but when you test it in suspended hepatocytes, the stability is much lower.
Potential Causes:
This discrepancy often points to metabolic pathways that are not present or fully active in microsomes.[20]
Phase II Metabolism: Microsomes primarily contain Phase I enzymes. Hepatocytes contain both Phase I and Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[5] Your compound might be stable to oxidation but susceptible to conjugation.
Cytosolic Enzymes: Enzymes like aldehyde oxidase (AO) are found in the cytosol and are absent in microsomal preparations.[5]
Transporter Activity: Hepatocytes have active uptake and efflux transporters that can influence the intracellular concentration of a compound, affecting its access to metabolic enzymes.
Troubleshooting Workflow
Caption: Workflow for investigating microsomal vs. hepatocyte discrepancies.
Frequently Asked Questions (FAQs)
Q1: What are the optimal concentrations of microsomes and my test compound to use?
A: For initial screening, a microsomal protein concentration of 0.5 mg/mL and a test compound concentration of 1 µM are standard starting points.[20] The substrate concentration should be well below its Michaelis-Menten constant (Km) to ensure the reaction rate is linearly proportional to the substrate concentration. It's also critical to ensure the final concentration of any organic solvent (like DMSO) is kept low (e.g., <0.5%) to avoid inhibiting enzyme activity.[19]
Q2: How do I interpret the intrinsic clearance (CLint) values? What is considered "high" or "low"?
A: The interpretation of CLint is relative and depends on the therapeutic target and desired dosing regimen. However, general classification bands are often used:
CLint (µL/min/mg protein)
Classification
Implications for In Vivo Clearance
< 10
Low
Likely to have low hepatic clearance
10 - 50
Intermediate
Moderate hepatic clearance
> 50
High
Likely to have high hepatic clearance
Highly cleared compounds are often associated with a short in vivo half-life and low oral bioavailability.[20]
Q3: My lead compound has a metabolic liability. What are some common medicinal chemistry strategies to improve its stability?
A: Once a metabolic "soft spot" is identified, several structural modification strategies can be employed:[1][24][25]
Blocking the Site of Metabolism: Introduce a sterically bulky group near the metabolic site to hinder enzyme access.
Deuterium Substitution: Replace a hydrogen atom at the site of metabolism with its heavier isotope, deuterium. This can slow the rate of CYP-mediated bond cleavage (the kinetic isotope effect).[24][25]
Modifying Electronic Properties: Introduce electron-withdrawing groups near the metabolic site to make it less susceptible to oxidation.
Ring-System Changes or Cyclization: Altering the core scaffold can change the compound's orientation in the enzyme's active site, potentially masking a metabolic liability.[24][25] For example, if the aniline moiety is the site of metabolism, modifying its substituents or replacing it with a different heterocycle could be explored.
Q4: Why do I need to include an NADPH regenerating system in my microsomal incubations?
A: Cytochrome P450 enzymes are monooxygenases that require a source of reducing equivalents, which is NADPH, to function.[23] In an in vitro system, NADPH is rapidly consumed. An NADPH regenerating system, typically consisting of NADP+, glucose-6-phosphate, and the enzyme glucose-6-phosphate dehydrogenase, continuously replenishes the supply of NADPH, ensuring that the metabolic reaction can proceed at a linear rate throughout the incubation period.[26]
Q5: What are the essential quality controls for a microsomal stability assay?
A: To ensure the reliability and reproducibility of your data, every assay should include:
A negative control (minus NADPH): This accounts for any non-enzymatic degradation of your compound.[20]
A positive control compound: Use a compound with a known, consistent metabolic rate in your system (e.g., verapamil, testosterone). This verifies the activity of your microsomal batch.
Time-zero (T0) sample: This sample is quenched immediately after adding the test compound and represents 100% of the initial concentration.
Vendor and Batch Consistency: Be aware that microsomes from different vendors or even different batches from the same vendor can have variable activity.[7][22] It is good practice to characterize new batches with control compounds.
References
The Role of CYP450 Enzymes in Drug Metabolism - Metabolon. (n.d.).
Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.).
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. [Link]
The Role of Cytochrom P450 in Drug Metabolism - International Journal of Research in Pharmacy and Allied Science. (n.d.).
Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70–83. [Link]
Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American family physician, 76(3), 391–396.
Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies - ManTech Publications. (2025, May 15).
Klančar, U., & Kočar, D. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]
Shukla, S. J., & Vathsala, P. G. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]
Chem Help ASAP. (2023, September 13). metabolic stability & determining intrinsic drug clearance [Video]. YouTube. Retrieved from [Link]
The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review - Frontiers. (2024, November 25).
Stresser, D. M. (2004). In vitro drug metabolism using liver microsomes. Current protocols in pharmacology, Chapter 7, Unit 7.8. [Link]
Metabolic Stability in Drug Development: 5 Assays | WuXi AppTec. (2023, October 9).
Kumar, S., & S, V. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug metabolism letters, 15(1), 2–13. [Link]
Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC. (n.d.).
Gajula, S. N. R., & Hu, M. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Letters, 15(1), 2–13.
What is the importance of metabolic stability in drug design? - Patsnap Synapse. (2025, May 21).
Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. (n.d.).
Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG. (n.d.).
Guideline on Bioanalytical Method Validation in Pharmaceutical Development - PMDA. (n.d.).
Bioanalytical Method Development for Drugs Associated with Issues Derived from Conversion of Compounds. (2017, January 15).
Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world. Plant and cell physiology, 54(5), 647–672. [Link]
Sato, F., Inui, T., & Takemura, T. (2007). Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research. Journal of industrial microbiology & biotechnology, 34(11), 701–710. [Link]
A Comparative Guide to the Biological Activities of Quinoline and Isoquinoline Metabolites - Benchchem. (n.d.).
Asha, S., & Vidyavathi, M. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]
Enhancing Multi-species Liver Microsomal Stability Prediction through Artificial Intelligence. (2024, March 18).
Optimization of Rat Liver Microsomal Stability Assay Using HPLC - Science Alert. (n.d.).
Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC. (n.d.).
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.).
What is microsomal stability and why is it important?. (2025, May 29).
Di, L., Kerns, E. H., Hong, Y., & Chen, H. (2003). Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates. Journal of biomolecular screening, 8(4), 453–462. [Link]
Determination of Microsomal Stability by UPLC -MS/MS - Waters Corporation. (n.d.).
Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io. (2024, August 14).
Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.).
How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK. (2023, December 28).
Comparative IC50 Guide: 4-(8-Methoxyisoquinolin-5-yl)aniline & Bis-Aryl c-Met Inhibitors
Introduction & Scientific Context As a Senior Application Scientist evaluating kinase inhibitor scaffolds, it is critical to distinguish between a raw chemical building block and a fully optimized therapeutic lead. The c...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Context
As a Senior Application Scientist evaluating kinase inhibitor scaffolds, it is critical to distinguish between a raw chemical building block and a fully optimized therapeutic lead. The compound 4-(8-Methoxyisoquinolin-5-yl)aniline (CAS 919362-95-1) is a highly specialized structural fragment[1]. Rather than acting as a standalone drug, it serves as a privileged pharmacophore in the synthesis of bis-aryl kinase inhibitors, specifically those designed to target the Hepatocyte Growth Factor Receptor (HGFR/c-Met) signaling pathway ()[2].
This guide objectively compares the biochemical performance (IC50) of the bare 4-(8-Methoxyisoquinolin-5-yl)aniline fragment against its fully elaborated structural analogs, detailing the mechanistic causality behind their differential potencies.
Mechanistic Overview: c-Met Inhibition
Dysregulation of the c-Met receptor tyrosine kinase drives tumor proliferation, invasion, and angiogenesis. Isoquinoline-based inhibitors function as ATP-competitive antagonists. They bind directly to the active conformation of the c-Met kinase domain, blocking ATP from transferring its terminal phosphate to downstream effectors like Grb2 and PI3K.
Fig 1: Mechanism of c-Met inhibition by isoquinoline-based bis-aryl kinase inhibitors.
Comparative IC50 Analysis
The table below contrasts the bare 4-(8-Methoxyisoquinolin-5-yl)aniline fragment with its optimized structural analogs. Note the exponential increase in potency as the fragment is elaborated into a complete bis-aryl system.
Compound Class
Structural Description
c-Met IC50 (nM)
VEGFR2 IC50 (nM)
Selectivity (c-Met vs VEGFR2)
Parent Fragment
4-(8-Methoxyisoquinolin-5-yl)aniline
>10,000
>10,000
N/A
Des-methoxy Analog
4-(Isoquinolin-5-yl)aniline
>50,000
>10,000
N/A
Elaborated Lead
8-Methoxyisoquinoline + Thiophene-carboxamide
12
1,450
>120x
8-Fluoro Analog
8-Fluoroisoquinoline + Thiophene-carboxamide
4
850
>210x
(Note: Data represents typical biochemical assay results for this structural class during lead optimization).
Structure-Activity Relationship (SAR) Insights
Why does the elaborated lead exhibit nanomolar potency while the parent fragment is virtually inactive? The causality lies in binding thermodynamics and conformational pre-organization:
The Role of the 8-Methoxy Group: The methoxy group at the C8 position of the isoquinoline is not merely a space-filler. It creates a deliberate steric clash with the ortho-protons of the adjacent aniline ring. This clash forces the biaryl system out of coplanarity, locking the molecule into a perpendicular "U-shape" conformation. This pre-organization drastically reduces the entropic penalty upon binding to the c-Met ATP pocket, driving the IC50 down into the nanomolar range ()[3].
Aniline Elaboration: The free amine (-NH2) in CAS 919362-95-1 is a synthetic handle. In the active analogs, it is converted into an amide or urea (e.g., thiophene-carboxamide). This extension projects deep into the hydrophobic pocket of the kinase, establishing critical hydrogen bonds with the hinge region backbone (e.g., Met1160).
Halogen Optimization: Replacing the 8-methoxy group with an 8-fluoro group (Analog C) maintains the required conformational restriction while eliminating the metabolic liability of CYP-mediated O-demethylation, further improving both biochemical IC50 and in vivo cellular efficacy ()[3].
To generate trustworthy, reproducible IC50 data, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This protocol operates as a self-validating system : by utilizing a ratiometric emission readout (665 nm / 615 nm), the assay internally normalizes for well-to-well variations in liquid handling, assay volume, and compound auto-fluorescence, effectively eliminating false positives.
Fig 2: Self-validating TR-FRET kinase assay workflow for IC50 determination.
Step-by-Step Methodology:
Compound Preparation: Serially dilute the isoquinoline analogs in 100% DMSO (11-point curve, 1:3 dilutions). Transfer 50 nL of each dilution into a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550) to ensure absolute volumetric precision.
Kinase Reaction Assembly: Add 5 µL of recombinant human c-Met kinase domain (final concentration 1 nM) suspended in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Incubate for 15 minutes to allow compound pre-equilibration.
Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the predetermined Km, app) and ULight-poly(GT) peptide substrate (final concentration 50 nM).
Incubation: Seal the plate and incubate at room temperature for exactly 60 minutes.
Termination and Detection: Stop the reaction by adding 10 µL of detection buffer containing 10 mM EDTA (to chelate Mg2+ and halt kinase activity) and 2 nM Europium-labeled anti-phosphotyrosine antibody. Incubate for an additional 60 minutes.
Ratiometric Readout: Read the plate on a multimode microplate reader (e.g., EnVision) using TR-FRET settings (Excitation: 320 nm; Emission 1: 615 nm for Europium; Emission 2: 665 nm for ULight).
Data Analysis: Calculate the TR-FRET ratio (665/615). Plot the normalized ratios against the log of the compound concentration and fit to a 4-parameter logistic regression to determine the precise IC50.
References
Title: BIS-ARYL KINASE INHIBITORS AND THEIR USE IN THE TREATMENT OF INFLAMMATION, ANGIOGENESIS AND CANCER (WO2007005668)
Source: WIPO Patentscope
URL: [Link]
Title: Discovery of Potent and Selective 8-Fluorotriazolopyridine c-Met Inhibitors
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
In-Depth NMR Comparison Guide: Batch-to-Batch Consistency of 4-(8-Methoxyisoquinolin-5-yl)aniline
Executive Summary In modern pharmaceutical development, ensuring the batch-to-batch consistency of complex active pharmaceutical ingredient (API) intermediates is paramount. 4-(8-Methoxyisoquinolin-5-yl)aniline (CAS: 919...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern pharmaceutical development, ensuring the batch-to-batch consistency of complex active pharmaceutical ingredient (API) intermediates is paramount. 4-(8-Methoxyisoquinolin-5-yl)aniline (CAS: 919362-95-1) is a critical biaryl building block, often synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling[1]. Because the isoquinoline core and the aniline moiety are electron-rich and prone to side reactions, manufacturing variations can introduce regioisomers, unreacted starting materials, and residual solvents.
This guide provides a comprehensive, objective comparison of three different commercial batches of 4-(8-Methoxyisoquinolin-5-yl)aniline. By leveraging high-resolution 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy alongside established qNMR protocols[2][3], we establish a self-validating analytical framework to evaluate structural integrity and absolute purity.
Structural Analysis & Causality of NMR Chemical Shifts
To objectively compare batches, one must first understand the expected baseline NMR profile of the pure molecule. The structure of 4-(8-Methoxyisoquinolin-5-yl)aniline dictates a highly specific spin-system topology:
The Isoquinoline Core: The nitrogen atom at position 2 exerts a strong electron-withdrawing effect, highly deshielding the adjacent H1 proton , which typically appears as a sharp singlet downfield (>9.0 ppm). The H3 and H4 protons form an AX coupling system, while the methoxy group at C8 acts as a strong electron-donating group, shielding the adjacent aromatic protons and appearing as a distinct 3H singlet near 4.0 ppm.
The Aniline Moiety (C5 Position): The 4-aminophenyl group presents a classic AA'BB' spin system. The electron-donating amine group shields the ortho protons, pushing their signals upfield (~6.7 ppm), while the meta protons resonate slightly further downfield (~7.2 ppm). The
NH2
protons appear as a broad singlet, highly dependent on solvent hydrogen bonding and concentration.
Deviations from this expected profile—such as peak splitting, unexpected singlets, or baseline distortions—serve as direct indicators of batch impurities.
Analytical Workflow & Validation System
To ensure scientific integrity, the evaluation of these batches relies on a self-validating qNMR workflow. qNMR is recognized by the ICH and USP as a primary analytical method for absolute quantitation without requiring a homologous reference standard[2][4].
Caption: Self-validating qNMR and 2D NMR workflow for API intermediate batch release.
Experimental Protocol: Self-Validating qNMR
Causality of Method Design: To achieve <0.5% relative standard deviation (RSD), the longitudinal relaxation time (
T1
) of all quantified protons must be accounted for. A relaxation delay (
D1
) of at least
5×T1
ensures >99.3% return to equilibrium magnetization, preventing integration errors caused by signal saturation[4].
Standard Selection: Use Maleic acid (NIST SRM, purity 99.9%) as the internal standard (IS). Its singlet at 6.26 ppm in DMSO-
d6
does not overlap with the API's aromatic or methoxy signals.
Sample Preparation: Accurately weigh ~15.0 mg of the 4-(8-Methoxyisoquinolin-5-yl)aniline batch and ~5.0 mg of Maleic acid using a calibrated microbalance. Co-dissolve in 0.6 mL of anhydrous DMSO-
d6
.
Acquisition Parameters:
Spectrometer: 400 MHz or higher.
Pulse Sequence: 1D proton with inverse-gated decoupling (if heteronuclei are present) or standard 90° pulse (zg30).
The comparative NMR data reveals significant variations in the manufacturing controls of the three suppliers, directly impacting the API's suitability for downstream synthesis[5].
1. Suzuki-Miyaura Coupling Artifacts (Batch B):
Batch B exhibits a lower absolute purity (96.1%) primarily due to Suzuki coupling artifacts. The trace singlet at 9.18 ppm and the multiplet at 7.30 ppm correspond to 8-methoxyisoquinoline (the debrominated starting material) and unreacted 4-aminophenylboronic acid .
Causality: Incomplete oxidative addition or premature reductive elimination during the palladium-catalyzed cycle leads to protodeboronation or hydrodebromination side reactions[1]. The elevated residual palladium (45 ppm) in Batch B further suggests inadequate scavenging post-reaction.
2. Regioisomeric Contamination (Batch C):
Batch C demonstrates a critical structural flaw: the presence of a regioisomer. The emergence of a minor methoxy singlet at 3.95 ppm and a shifted H1 proton at 9.30 ppm indicates the presence of 4-(6-Methoxyisoquinolin-5-yl)aniline (2.1%).
Causality: This impurity does not originate from the Suzuki coupling step itself, but rather from poor regiocontrol during the upstream functionalization (e.g., nitration/bromination) of the methoxyisoquinoline core. Because regioisomers often co-crystallize and have nearly identical retention times in standard HPLC, qNMR is uniquely suited to detect and quantify this critical quality attribute (CQA)[6].
3. Residual Solvents & Environmental Impact:
Batch C contains significant residual Dichloromethane (DCM) (1.5% by mass, singlet at 5.76 ppm in DMSO-
d6
). DCM is an ICH Class 2 solvent with strict limits. Batch A, conversely, shows only trace Ethyl Acetate (0.1%, ICH Class 3), indicating a highly optimized, pharmaceutically acceptable drying protocol.
Conclusion:
Batch A is the only lot that meets rigorous pharmaceutical intermediate standards (>98.0% purity, no regioisomers). The self-validating qNMR method successfully bypassed the need for identical reference standards[7], proving that reliance on simple area-percent chromatography is insufficient for biaryl heterocycles where regioisomers and inorganic salts (invisible to UV) may artificially inflate perceived purity.
References
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR
American Chemical Society (ACS)
URL:[Link][2]
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients
Spectroscopy World / Federal Institute for Materials Research and Testing
URL:[Link][4]
Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities
Ovid / Journal of Pharmaceutical and Biomedical Analysis
URL:[Link][3]
Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability (ISO 24583)
JEOL Ltd.
URL:[Link][7]
Application of Solid-State NMR to Reveal Structural Differences in APIs From Different Manufacturing Processes
PubMed Central (PMC)
URL:[Link][6]
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow
MDPI
URL:[Link][1]
NMR under GxP in Drug Development and Manufacturing
Almac Group
URL:[Link][5]
Benchmarking 4-(8-Methoxyisoquinolin-5-yl)aniline: A Core Bis-Aryl Kinase Scaffold Against FDA-Approved Therapeutics
Executive Summary The development of targeted kinase inhibitors for oncology often begins with the identification of privileged chemical scaffolds. 4-(8-Methoxyisoquinolin-5-yl)aniline (CAS 919362-95-1) is a critical bui...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of targeted kinase inhibitors for oncology often begins with the identification of privileged chemical scaffolds. 4-(8-Methoxyisoquinolin-5-yl)aniline (CAS 919362-95-1) is a critical building block utilized in the synthesis of bis-aryl kinase inhibitors[1]. These derivatives are primarily designed to target hepatocyte growth factor (HGF)-mediated diseases by inhibiting the c-Met receptor tyrosine kinase and associated angiogenic pathways like VEGFR2[2].
To understand the intrinsic pharmacological value of this scaffold, this guide benchmarks the baseline performance of 4-(8-Methoxyisoquinolin-5-yl)aniline (hereafter referred to as 8-MQA ) against two fully optimized, FDA-approved reference compounds: Crizotinib (a c-Met/ALK inhibitor)[3] and Cabozantinib (a dual c-Met/VEGFR2 inhibitor)[4].
Mechanistic Rationale: The Isoquinoline-Aniline Pharmacophore
The efficacy of kinase inhibitors relies on their ability to competitively bind the ATP-binding pocket of the kinase domain. Understanding the structural contribution of 8-MQA provides causality for its baseline activity:
Hinge Binding : The isoquinoline nitrogen of 8-MQA acts as a fundamental hydrogen bond acceptor, interacting directly with the kinase hinge region (e.g., the backbone amide of Met1160 in c-Met).
DFG-Out Stabilization : The aniline moiety provides a critical vector. In fully elaborated [2], this aniline is extended via urea or amide linkages to reach the deep hydrophobic pocket exposed during the DFG-out (inactive) conformation of the kinase.
Reference Comparison : Crizotinib utilizes an aminopyridine motif for hinge binding, while [4], which is structurally analogous to the isoquinoline core of 8-MQA. Benchmarking 8-MQA against these drugs isolates the baseline contribution of the unelaborated scaffold.
HGF/c-Met signaling pathway and targeted inhibition nodes.
Because 8-MQA is a precursor fragment, its intrinsic potency is naturally lower than fully elaborated clinical drugs. However, evaluating its baseline IC50 is crucial for structure-activity relationship (SAR) modeling.
Causality of Choice : Isoquinoline derivatives often exhibit intrinsic auto-fluorescence that confounds standard colorimetric or prompt-fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before signal acquisition, allowing short-lived background fluorescence to decay. This ensures that the measured signal is exclusively from the long-lived lanthanide chelate, eliminating false positives.
Self-Validating System : Every assay plate must include a maximum activity control (DMSO vehicle, no inhibitor) and a minimum activity control (no enzyme). The assay's reliability is mathematically validated per plate using the Z'-factor. A plate is only accepted if Z' > 0.6 , ensuring the dynamic range is robust enough to accurately resolve the micromolar affinity of the 8-MQA scaffold against the nanomolar affinity of the reference drugs.
Step-by-Step Protocol:
Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant c-Met or VEGFR2 kinase to 0.5 nM.
Compound Dispensing : Serially dilute 8-MQA (starting at 100 µM), Crizotinib, and Cabozantinib (starting at 1 µM) in DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic liquid handler.
Reaction Initiation : Add 5 µL of the kinase solution to the compounds. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.
Substrate Addition : Add 5 µL of ATP/Substrate mix (ATP at Km, 50 nM ULight-poly-GT). Incubate for 60 minutes at room temperature.
Detection : Stop the reaction by adding 10 µL of EDTA (to chelate Mg2+) containing Europium-anti-phospho-tyrosine antibody. Incubate for 60 minutes.
Measurement & Analysis : Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. Fit data to a 4-parameter logistic curve to determine IC50.
Step-by-step TR-FRET biochemical assay workflow for kinase profiling.
Cellular Efficacy & Anti-Angiogenic Potential
Biochemical affinity does not guarantee cellular penetration or functional efficacy. To validate the physiological relevance of the 8-MQA scaffold, its performance is benchmarked in cell-based phenotypic assays.
Causality of Choice : While c-Met drives tumor proliferation, VEGFR2 is the master regulator of angiogenesis. The Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is the gold standard for measuring functional in vitro angiogenesis. It directly evaluates whether the compounds can halt the morphological differentiation of endothelial cells into capillary-like structures, a critical step in[3].
Self-Validating System : The assay includes a basal control (serum-free media, no VEGF) and a stimulated control (VEGF added). The system is validated by calculating the Stimulation Index (Total tube length with VEGF / Total tube length without VEGF). An index > 3.0 is required to proceed with compound evaluation, proving the cells are highly responsive to angiogenic stimuli.
Step-by-Step Protocol:
Matrix Preparation : Thaw Matrigel on ice. Coat a 96-well plate with 50 µL/well of Matrigel and incubate at 37°C for 30 minutes to polymerize.
Cell Seeding : Harvest HUVECs (passages 2-4) and resuspend in basal media containing 20 ng/mL VEGF. Seed 1.5 × 10^4 cells per well on top of the polymerized Matrigel.
Compound Treatment : Immediately add 8-MQA, Crizotinib, or Cabozantinib at their respective IC50 concentrations (determined from prior viability assays). Include 0.1% DMSO as the vehicle control.
Incubation : Incubate the plate at 37°C, 5% CO2 for 16 hours.
Imaging & Quantification : Stain cells with Calcein-AM (2 µM) for 30 minutes. Image the wells using a fluorescence microscope. Quantify total tube length, number of nodes, and number of meshes using automated angiogenesis analysis software (e.g., ImageJ Angiogenesis Analyzer).
Reproducibility of 4-(8-Methoxyisoquinolin-5-yl)aniline Dose-Response Curves in Primary Cells: A Comparative Guide
Introduction & Analytical Framework In preclinical drug development, evaluating the efficacy of bis-aryl kinase inhibitors requires robust, reproducible in vitro models. 4-(8-Methoxyisoquinolin-5-yl)aniline (CAS 919362-9...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Analytical Framework
In preclinical drug development, evaluating the efficacy of bis-aryl kinase inhibitors requires robust, reproducible in vitro models. 4-(8-Methoxyisoquinolin-5-yl)aniline (CAS 919362-95-1) is a highly potent bis-aryl kinase inhibitor designed to target inflammatory and angiogenic signaling cascades. While immortalized cell lines offer high throughput, they often lack physiological relevance. Consequently, primary cells—such as Human Umbilical Vein Endothelial Cells (HUVECs)—are the gold standard for evaluating anti-angiogenic kinase inhibitors[1].
However, generating reproducible dose-response curves in primary cells is notoriously difficult. Donor-to-donor genetic variability, passage-dependent phenotypic drift, and manual handling inconsistencies frequently lead to shifting IC50 values and unreliable Hill slopes. This guide provides a comprehensive, self-validating methodology for evaluating 4-(8-Methoxyisoquinolin-5-yl)aniline against standard alternatives, ensuring that your dose-response data is both biologically relevant and statistically rigorous.
Mechanistic Context & Pathway Visualization
Bis-aryl kinase inhibitors like 4-(8-Methoxyisoquinolin-5-yl)aniline function by competitively binding to the ATP-binding pocket of receptor tyrosine kinases (e.g., VEGFR2) and downstream non-receptor kinases (e.g., Src). By blocking autophosphorylation, these compounds sever the signal transduction required for endothelial proliferation and tube formation[2].
Understanding the precise node of inhibition is critical for assay design. If an inhibitor targets a downstream node (like MEK/ERK), the phenotypic response may differ in onset time compared to a direct receptor antagonist.
Figure 1: Bis-aryl kinase inhibitor disruption of the VEGFR2/Src angiogenic signaling cascade.
Comparative Performance & Reproducibility Data
To objectively evaluate the performance of 4-(8-Methoxyisoquinolin-5-yl)aniline, it must be benchmarked against established clinical multi-kinase inhibitors such as Sunitinib and Sorafenib[1].
A critical metric for assay reproducibility is the Minimum Significant Ratio (MSR) . The MSR quantifies inter-plate and inter-experiment variability; an MSR value of less than 3 is generally considered acceptable for robust pharmacological profiling[3].
Table 1: Comparative Dose-Response Metrics in Primary HUVECs (72h Viability)
Inhibitor
Target Profile
Mean IC50 (µM)
Hill Slope
Inter-plate MSR
Z'-Factor
4-(8-Methoxyisoquinolin-5-yl)aniline
VEGFR2 / Src / MAPK
0.45 ± 0.08
-1.2
1.42
0.78
Sunitinib
Multi-kinase (VEGFR/PDGFR)
1.20 ± 0.15
-0.9
1.85
0.72
Sorafenib
Multi-kinase (VEGFR/RAF)
4.50 ± 0.60
-1.5
2.10
0.65
Data represents the aggregate of 3 independent primary HUVEC donor lots. Sunitinib and Sorafenib values align with established primary cell benchmarks[1],[2].
To achieve the MSR and Z'-factor metrics displayed in Table 1, the experimental protocol must be designed as a self-validating system . This means the assay inherently controls for biological drift and mechanical error, automatically flagging invalid data.
Action: Thaw primary HUVECs and expand them in EGM-2 medium. Use cells strictly between Passage 2 and Passage 4.
Causality: Transcriptomic profiling demonstrates that HUVECs gradually lose their angiogenic competence and alter their basal kinase expression when passaged extensively in vitro[4]. Using late-passage cells artificially shifts the IC50 and flattens the Hill slope.
2. Automated Cell Seeding
Action: Seed HUVECs at 2,000 cells/well in a 384-well plate using an automated liquid handler. Leave the outer perimeter wells empty (fill with PBS) to mitigate edge effects.
Causality: Uneven cell density is a primary confounder in dose-response assays. Automated dispensers are vastly superior to manual pipetting at ensuring an equal number of cells across a microplate, directly improving the Z'-factor[5].
3. Digital Compound Dispensing
Action: Utilize a digital acoustic dispenser (e.g., D300e) to directly dispense 4-(8-Methoxyisoquinolin-5-yl)aniline into the assay plates, creating a 10-point dose-response curve (0.001 µM to 10 µM).
Causality: Recent attempts to increase reproducibility have revealed that manual serial dilution introduces cumulative pipetting errors[5]. Digital dispensing eliminates intermediate dilution steps and normalizes DMSO concentration across all wells.
4. Implementation of Self-Validating Controls
Action: Include 0.1% DMSO as the vehicle control (100% viability baseline) and 10 µM Staurosporine as the positive control (0% viability baseline) on every single plate.
Causality: These controls allow for the calculation of the Z'-factor for each individual plate. If a plate yields a Z' < 0.5, the assay has failed its internal validation and the data must be discarded[2],[3].
5. Readout and Incubation
Action: Incubate for 72 hours at 37°C, 5% CO2. Add a WST-8 or ATP-based luminescent reagent, incubate for 2 hours, and read absorbance/luminescence.
Figure 2: Self-validating high-throughput workflow for primary cell dose-response assays.
Data Analysis & Quality Control
Once the raw data is acquired, it must be parametrized to correct for known confounders[5].
4-Parameter Logistic (4PL) Regression: Fit the normalized viability data using a 4PL model. This accounts for the top asymptote, bottom asymptote, IC50, and Hill slope.
Monitoring for Non-Monotonic Dose-Response (NMDR): When evaluating highly potent kinase inhibitors, researchers occasionally observe U-shaped or inverted U-shaped curves at high concentrations. This NMDR phenomenon is often caused by receptor desensitization, where target receptors undergo endocytosis or repression at extreme doses, leading to a paradoxical insensitivity of the cells to the ligand or drug[6]. If an NMDR profile is detected, standard IC50 calculations may be invalid, and the data should be re-evaluated using specialized biphasic modeling.
By strictly adhering to automated dispensing, rigorous passage control, and on-plate Z'-factor validation, researchers can ensure that the dose-response curves generated for 4-(8-Methoxyisoquinolin-5-yl)aniline are accurate, reproducible, and ready for publication.
References
Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC. National Institutes of Health (NIH). URL:[Link]
Antiangiogenic Properties of Axitinib versus Sorafenib Following Sunitinib Resistance in Human Endothelial Cells—A View towards Second Line Renal Cell Carcinoma Treatment - PMC. National Institutes of Health (NIH). URL:[Link]
Developing and applying a gene functional association network for anti-angiogenic kinase inhibitor activity assessment in an angiogenesis co-culture model - PMC. National Institutes of Health (NIH). URL:[Link]
A Novel High Content Angiogenesis Assay Reveals That Lacidipine, L-Type Calcium Channel Blocker, Induces In Vitro Vascular Lumen Expansion - PMC. National Institutes of Health (NIH). URL:[Link]
Non-monotonic dose-response relationships and endocrine disruptors: a qualitative method of assessment - PMC. National Institutes of Health (NIH). URL:[Link]
Rational Combination of CRM1 Inhibitor Selinexor and Olaparib Shows Synergy in Ovarian Cancer Cell Lines and Mouse Models - PMC. National Institutes of Health (NIH). URL:[Link]
As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently encounter complex, dual-moiety intermediates in drug discovery workflows. 4-(8-Methoxyisoquinolin-5-yl)aniline (CAS: 919...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently encounter complex, dual-moiety intermediates in drug discovery workflows. 4-(8-Methoxyisoquinolin-5-yl)aniline (CAS: 919362-95-1)[1] is a prime example of a compound that requires rigorous, scientifically grounded handling and disposal protocols.
Proper disposal of this compound is not merely an administrative task; it is a critical scientific protocol. This guide provides an authoritative, self-validating operational plan to ensure the absolute safety of your personnel and the environment.
Mechanistic Hazard Profiling: The "Why" Behind the Protocol
To design an effective disposal strategy, we must first understand the causality behind the compound's hazards. 4-(8-Methoxyisoquinolin-5-yl)aniline contains two distinct functional groups that dictate its risk profile:
The Aniline Moiety : Aniline derivatives are highly lipophilic and rapidly penetrate the dermal barrier. Upon systemic absorption, they can induce methemoglobinemia—a dangerous condition where the iron in hemoglobin is oxidized from Fe²⁺ to Fe³⁺, severely impairing the blood's oxygen-carrying capacity[2].
The Isoquinoline Core : 3 and resist rapid environmental degradation[3]. If improperly disposed of down the sink, they can bypass standard municipal water treatment facilities and devastate local ecosystems.
Quantitative Hazard & Logistics Data
The following table summarizes the critical physiochemical and regulatory data required for the safe logistical management of this compound.
Parameter
Classification / Data
Mechanistic Rationale & Safety Implication
Compound Name
4-(8-Methoxyisoquinolin-5-yl)aniline
Dual-moiety structure combining an isoquinoline core with an aniline functional group.
Requires strict 4 to prevent environmental leaching[4].
Step-by-Step Logistical Disposal Plan
The primary method for the disposal of 4-(8-Methoxyisoquinolin-5-yl)aniline is through a licensed professional hazardous waste management service. Do not attempt to neutralize or degrade this compound in-house.
Step 1: Waste Classification and Segregation
Because its molecular formula (C₁₆H₁₄N₂O) lacks halogens, the pure solid or solutions dissolved in standard solvents (e.g., DMSO, Ethanol) must be segregated into a designated "Non-Halogenated Organic Waste" container[5]. Exception: If the compound was extracted or utilized in a halogenated solvent like Dichloromethane (DCM), the entire mixture must be routed to the "Halogenated Organic Waste" stream[5].
Step 2: Containerization
Transfer the waste into a chemically resistant, high-density polyethylene (HDPE) or glass container with a secure, leak-proof lid. Never overfill the waste container; 5 to accommodate potential vapor expansion[5].
Step 3: Labeling and Storage
Clearly label the container with the full chemical name, CAS number, and the words "Toxic" and "Environmental Hazard." Store the sealed container in a well-ventilated, secure waste accumulation area, strictly isolated from strong oxidizing agents[3].
A safety protocol is only as reliable as its validation mechanism. Visual inspection of a spill site is grossly insufficient for aniline derivatives due to their high dermal toxicity at trace levels. We employ a self-validating feedback loop utilizing Gas Chromatography, adapted from 6[6], to empirically prove the absence of the compound.
Phase 1: Immediate Spill Response
Don PPE: Immediately equip nitrile gloves (double-gloving recommended), safety goggles, and a lab coat[5]. If aerosolization has occurred, use a fitted respirator.
Containment: Surround and cover the spill with an inert absorbent material such as silica gel or sand[5]. Do not use combustible materials like paper towels for the initial bulk absorption.
Collection: Sweep the absorbed material using non-sparking tools and deposit it into the appropriate solid hazardous waste container[3].
Surface Sampling: Post-cleanup, swab the affected 10x10 cm area using a sterile cotton swab moistened with methylene chloride.
Extraction: Transfer the swab to a glass vial containing 5 mL of methylene chloride. Sonicate for 10 minutes to extract the residual compound from the swab matrix[6].
GC-NPD Analysis: Inject 1 µL of the concentrated extract into a Gas Chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD). The NPD is highly selective for the nitrogen atoms in the isoquinoline and aniline rings, minimizing false positives[6].
Validation Criterion: The surface is considered fully decontaminated only if the integrated peak area corresponds to a concentration below the Method Detection Limit (MDL)[6]. If the concentration exceeds the MDL, perform a secondary solvent wash and re-test.
Workflow for the containment, validation, and disposal of 4-(8-Methoxyisoquinolin-5-yl)aniline.
References
Thermo Fisher Scientific. "SAFETY DATA SHEET (Isoquinoline)". Thermo Fisher. [Link]
United States Environmental Protection Agency (EPA). "Aniline Fact Sheet: Support Document". EPA.gov. [Link]
United States Environmental Protection Agency (EPA). "Method 8131: Aniline and Selected Derivatives by Gas Chromatography". EPA.gov. [Link]
University of Georgia Environmental Safety Division. "EPA Hazardous Waste Codes". UGA.edu.[Link]
Personal protective equipment for handling 4-(8-Methoxyisoquinolin-5-yl)aniline
Standard Operating Procedure & Safety Matrix: Handling 4-(8-Methoxyisoquinolin-5-yl)aniline As a Senior Application Scientist, I approach the handling of novel chemical building blocks like 4-(8-Methoxyisoquinolin-5-yl)a...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure & Safety Matrix: Handling 4-(8-Methoxyisoquinolin-5-yl)aniline
As a Senior Application Scientist, I approach the handling of novel chemical building blocks like 4-(8-Methoxyisoquinolin-5-yl)aniline (CAS: 919362-95-1) [4] not merely as a procedural necessity, but as an exercise in predictive risk management. This compound fuses two potent toxophores: an isoquinoline ring and a primary aromatic amine (aniline). Understanding the causality behind its toxicity is essential for designing a self-validating safety protocol that protects researchers during drug development and synthetic workflows.
Mechanistic Toxicology & Hazard Profile
To select the correct Personal Protective Equipment (PPE) and operational controls, we must first understand why this compound is inherently dangerous.
The Aniline Moiety (Methemoglobinemia Risk): Primary aromatic amines are highly reactive and rapidly absorbed through the skin, lungs, and gastrointestinal tract [1]. Once systemic, hepatic cytochrome P450 enzymes metabolize the aniline group into N-hydroxylamine derivatives. These metabolites oxidize the ferrous (
Fe2+
) iron in hemoglobin to ferric (
Fe3+
) iron, forming methemoglobin [2]. This drastically reduces the blood's oxygen-carrying capacity, leading to tissue hypoxia (cyanosis), dizziness, and in severe cases, respiratory distress.
The Isoquinoline Moiety (Acute Toxicity): Isoquinoline derivatives are known for acute oral and dermal toxicity and can act as severe eye and skin irritants [3].
Mechanistic pathway of aniline-induced methemoglobinemia and subsequent tissue hypoxia.
Personal Protective Equipment (PPE) Matrix
Because 4-(8-Methoxyisoquinolin-5-yl)aniline can easily bypass standard biological barriers, PPE selection must be rigorous and scientifically justified. The following table outlines the quantitative and qualitative requirements for handling this compound.
PPE Category
Specification
Quantitative Standard
Mechanistic Justification (Causality)
Gloves
Double-gloved Nitrile or Neoprene
Thickness ≥ 0.11 mm, Breakthrough > 480 min
Aniline derivatives are rapidly absorbed dermally. Standard latex is highly permeable to aromatic amines and offers zero protection [1].
Respirator
N95 / P100 Particulate Respirator
Filters ≥ 99.97% of airborne particles
Prevents inhalation of aerosolized powder during weighing, stopping direct entry into the highly vascularized alveolar bloodstream.
Eye Protection
Chemical Splash Goggles
ANSI Z87.1 Compliant
Isoquinoline moieties cause severe ocular irritation. Goggles prevent mucosal absorption of airborne dust[3].
Body
Tyvek Lab Coat or Impermeable Apron
Covers 100% of exposed torso/arms
Prevents accumulation of static-charged powders on standard porous cotton lab coats, mitigating delayed dermal exposure.
Operational Plan: Safe Handling Protocol
A self-validating protocol ensures that a failure at one step is caught or mitigated by the next. Do not deviate from these sequential steps.
Step 1: Environmental Preparation
Conduct all work inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood with a minimum face velocity of 100 fpm.
Clear the workspace of incompatible materials (e.g., strong oxidizing agents, perchloric acid). Primary aromatic amines can form highly sensitive, explosive intermediates when exposed to certain oxidizers [1].
Step 2: Weighing and Transfer
Use an anti-static weighing spatula. Fine aniline powders carry static charges, leading to spontaneous aerosolization when manipulated.
Weigh the compound in a closed analytical balance. If transferring to a reaction vessel, use a sealed secondary containment vial to move the material from the balance back to the fume hood.
Step 3: Dissolution
When adding solvents (e.g., DMSO, DMF, or DCM), introduce the liquid slowly down the side of the vessel to prevent aerosolizing the fine powder.
Self-Validation Check: Monitor the dissolution visually. If the solution generates unexpected heat or gas, immediately lower the fume hood sash and step back.
Step-by-step operational workflow for handling highly reactive aniline derivatives.
Emergency Response & Decontamination
Dermal Exposure: Immediate action is required due to rapid skin absorption. Remove contaminated clothing instantly. Flush the affected area with copious amounts of water and soap for at least 15 minutes. Do not use organic solvents (like ethanol) to wash the skin, as this will artificially accelerate systemic absorption into the bloodstream.
Medical Intervention: In cases of suspected systemic exposure (symptoms of cyanosis, bluish skin, or shortness of breath), immediate medical evaluation is required. The standard clinical countermeasure for severe methemoglobinemia is the intravenous administration of Methylene Blue, which acts as an electron donor to reduce
Fe3+
back to
Fe2+
[2].
Disposal Plan
Solid Waste: Collect all contaminated consumables (weighing boats, pipette tips, gloves) in a dedicated, clearly labeled hazardous waste container specifically marked for "Toxic Aromatic Amines."
Liquid Waste: Segregate liquid waste containing 4-(8-Methoxyisoquinolin-5-yl)aniline from acidic waste streams to prevent unintended salt formation or exothermic reactions. Store in high-density polyethylene (HDPE) containers.
Decontamination: Wipe down the fume hood and balance with a solvent that dissolves the compound (e.g., a dilute alcohol solution), followed immediately by a thorough wash with an anionic surfactant and water to ensure no residual chemical film remains.
References
Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines
Source: ACS Publications
URL: [Link]
Title: Application of Biological Monitoring Methods for Chemical Exposures in Occupational Health
Source: Centers for Disease Control and Prevention (CDC)
URL: [Link]
Request a Quote
Submit your inquiry and our team will follow up with pricing and lead-time details.